Product packaging for WR99210(Cat. No.:CAS No. 47326-86-3)

WR99210

Cat. No.: B1683595
CAS No.: 47326-86-3
M. Wt: 394.7 g/mol
InChI Key: MJZJYWCQPMNPRM-UHFFFAOYSA-N
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Description

WR99210 is a triazine-based compound that serves as a potent and selective inhibitor of dihydrofolate reductase (DHFR), with an IC50 of less than 0.075 nM . Its high selectivity for parasite DHFR over the human enzyme makes it a valuable tool in parasitology research, particularly for the study of Plasmodium falciparum and Toxoplasma gondii . It effectively inhibits both pyrimethamine-sensitive and pyrimethamine-resistant strains of Plasmodium falciparum . A primary research application of this compound is as a selective agent in the genetic transfection of parasites. The expression of the human DHFR ( hdhfr ) gene in parasites confers resistance to this compound, enabling the selection of successfully transfected lines of Plasmodium and Babesia bovis in the laboratory . Researchers should be aware that the biological activity of this compound is highly dependent on its chemical structure. Recent studies have identified that an inactive dihydrotriazine regioisomer can be present in some supplies, which fits poorly in the DHFR active site and fails to inhibit parasite growth even at micromolar concentrations . It is recommended that stocks be obtained as the hydrochloride salt and monitored using absorption spectroscopy to ensure the absence of the rearranged, inactive form . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18Cl3N5O2 B1683595 WR99210 CAS No. 47326-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl3N5O2/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZJYWCQPMNPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30711-93-4 (hydrochloride)
Record name WR 99210
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30952947
Record name 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazinane-2,4-diimine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47326-86-3, 30711-93-4
Record name 1,6-Dihydro-6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47326-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WR 99210
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazinane-2,4-diimine
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Foundational & Exploratory

WR99210: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

WR99210 is a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of various parasitic protozoa, including the malaria parasite Plasmodium falciparum and Toxoplasma gondii. Its high affinity for the parasite enzyme over the human counterpart has made it a valuable tool in drug discovery and molecular biology, particularly as a selectable marker in genetic transformation systems. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of its operational context. This document is intended for researchers, scientists, and drug development professionals engaged in antiparasitic research.

Chemical Structure and Properties

This compound, chemically known as 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine, is a synthetic antifolate compound.[1] Its molecular structure is characterized by a dihydrotriazine ring linked to a 2,4,5-trichlorophenoxypropyloxy side chain. The molecular formula of this compound is C₁₄H₁₈Cl₃N₅O₂.[2] It is crucial to note the existence of a regioisomer of this compound that is biologically inactive. This isomer can arise under certain conditions, such as exposure to a basic environment, and can account for inconsistencies in experimental results.[1]

PropertyValue
IUPAC Name 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(3-(2,4,5-trichlorophenoxy)propoxy)-1,3,5-triazine
Molecular Formula C₁₄H₁₈Cl₃N₅O₂
Molecular Weight 394.68 g/mol
Canonical SMILES CC1(N=C(N=C(N1OCCCOC2=C(C=C(C(Cl)=C2)Cl)Cl)N)N)C
CAS Number 47326-86-3

Mechanism of Action

The primary mechanism of action of this compound is the potent and specific inhibition of dihydrofolate reductase (DHFR).[1][3] DHFR is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular replication.

By binding to the active site of the parasite's DHFR, this compound competitively inhibits the binding of the natural substrate, DHF, thereby blocking the production of THF. This disruption of the folate pathway leads to the cessation of DNA synthesis and ultimately results in parasite death.[1]

A significant advantage of this compound is its high selectivity for the parasite DHFR over the human ortholog.[1] This selectivity is not solely attributed to differences in binding affinity but also to divergent regulatory mechanisms of the DHFR enzyme between the parasite and its human host.[4] In P. falciparum, the DHFR-thymidylate synthase (TS) is a bifunctional enzyme that autoregulates its own translation by binding to its mRNA. Antifolate drugs like this compound do not disrupt this binding, preventing the parasite from upregulating enzyme production to overcome the inhibition. In contrast, human DHFR expression can be upregulated in response to inhibitors, contributing to the drug's selective toxicity.[4]

cluster_folate_pathway Folate Biosynthesis Pathway DHF Dihydrofolate (DHF) DHFR_TS Dihydrofolate Reductase - Thymidylate Synthase (DHFR-TS) DHF->DHFR_TS Substrate THF Tetrahydrofolate (THF) DNA_synthesis DNA Synthesis (Purines, Thymidylate) THF->DNA_synthesis Essential Cofactor DHFR_TS->THF Product This compound This compound This compound->DHFR_TS Inhibition

Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data: Biological Activity

This compound exhibits potent activity against various parasitic organisms, particularly Plasmodium species. Its efficacy is maintained even against strains that have developed resistance to other antifolate drugs like pyrimethamine. The following tables summarize key quantitative data on the biological activity of this compound.

In Vitro Antimalarial Activity
P. falciparum StrainDHFR MutationsIC₅₀ (nM)Reference
NF54Wild-typeSubnanomolar[5]
Dd2N51I, C59R, S108NSubnanomolar[5]
FCB-~0.65 - 2.6[6]
Dd2 (transformed with hDHFR)-860[4]
Enzyme Inhibition Constants
EnzymeKᵢ (nM)Reference
P. falciparum DHFR-TS1.1[4]
Human DHFR12[4]

Experimental Protocols

This compound is widely used as a selectable marker for the genetic transformation of P. falciparum. The introduction of a plasmid carrying the human dhfr gene, which is less sensitive to this compound, allows for the selection of successfully transfected parasites.

Selection of Transfected P. falciparum

This protocol describes a general method for the positive selection of P. falciparum parasites transfected with a plasmid conferring this compound resistance.

Materials:

  • P. falciparum culture at the ring stage.

  • Plasmid DNA containing the human dhfr gene.

  • Complete culture medium (e.g., RPMI 1640 supplemented with Albumax).

  • This compound stock solution (e.g., 2.6 µM in DMSO).

  • Erythrocytes.

Procedure:

  • Transfection: Introduce the plasmid DNA into ring-stage P. falciparum infected erythrocytes using a standard electroporation protocol.[2][3][7]

  • Initial Culture: Following electroporation, culture the parasites in the absence of any drug for one 48-hour intra-erythrocytic cycle to allow for the expression of the resistance gene.[2][3]

  • Drug Selection: After the initial drug-free period, add this compound to the culture medium to a final concentration of 2.5 nM or 2.6 nM.[1][2][3][7]

  • Maintenance of Drug Pressure: Maintain the drug pressure by replacing the culture medium with fresh medium containing this compound daily or every other day.[7]

  • Monitoring: Monitor the parasite growth by preparing thin blood smears and staining with Giemsa. Successfully transfected, drug-resistant parasites will typically appear within 14 to 26 days.[2][3]

  • Expansion: Once a stable population of resistant parasites is established, the culture can be expanded.

start Start transfection Transfect ring-stage P. falciparum with plasmid (hDHFR) start->transfection culture_no_drug Culture for 48h (No drug selection) transfection->culture_no_drug add_this compound Add this compound (e.g., 2.5 nM) culture_no_drug->add_this compound maintain_culture Maintain culture with daily media changes (with this compound) add_this compound->maintain_culture monitor_growth Monitor parasite growth (Giemsa smears) maintain_culture->monitor_growth resistant_parasites Drug-resistant parasites emerge (14-26 days) monitor_growth->resistant_parasites Parasites observed? expand_culture Expand culture of transfected parasites resistant_parasites->expand_culture end End expand_culture->end

Figure 2: Generalized experimental workflow for the selection of transfected P. falciparum using this compound.

Conclusion

This compound remains a cornerstone tool for researchers in the field of malariology and parasitology. Its potent and selective inhibition of the parasite's dihydrofolate reductase, coupled with its established use as a selectable marker, ensures its continued relevance in studies aimed at understanding parasite biology and developing novel antiparasitic therapies. This guide has provided a detailed overview of its chemical properties, mechanism of action, and practical applications, serving as a valuable resource for the scientific community.

References

WR99210: A Potent Dihydrofolate Reductase Inhibitor for Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WR99210 is a highly potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of various pathogens, most notably the malaria parasite Plasmodium falciparum. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory activity, and the experimental methodologies used for its evaluation. The document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel antimalarial therapies.

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant strains of Plasmodium falciparum necessitating the development of new therapeutic agents. The folate metabolic pathway is a well-established and validated target for antimalarial drugs, as parasites synthesize folate de novo, a pathway absent in their human hosts. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and amino acids.

This compound, a triazine derivative, is a slow, tight-binding inhibitor of DHFR. It has demonstrated exceptional potency against both wild-type and pyrimethamine-resistant strains of P. falciparum, highlighting its potential as a valuable tool in combating drug-resistant malaria.

Mechanism of Action

This compound exerts its antiparasitic effect by specifically binding to the active site of DHFR, thereby blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This inhibition disrupts the synthesis of essential downstream metabolites, including thymidylate and purines, which are crucial for DNA replication and parasite proliferation. The high affinity and slow dissociation of this compound from the parasite DHFR enzyme contribute to its potent inhibitory activity.

The Folate Biosynthesis Pathway in Plasmodium falciparum

The folate biosynthesis pathway in P. falciparum is a multi-step process that ultimately produces THF. This pathway is the target of several antimalarial drugs, including sulfonamides and DHFR inhibitors.

Folate_Pathway GTP GTP GCH1 GCH1 GTP->GCH1 Dihydroneopterin_triphosphate Dihydroneopterin triphosphate DHPS DHPS Dihydroneopterin_triphosphate->DHPS Dihydropteroate Dihydropteroate DHFS DHFS Dihydropteroate->DHFS DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DNA_synthesis DNA Synthesis THF->DNA_synthesis pABA p-Aminobenzoic acid (pABA) Glutamate Glutamate pABA->DHPS Glutamate->DHFS GCH1->Dihydroneopterin_triphosphate DHPS->Dihydropteroate DHFS->DHF DHFR->THF Sulfadoxine Sulfadoxine Sulfadoxine->DHPS This compound This compound This compound->DHFR

Caption: The folate biosynthesis pathway in Plasmodium falciparum.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data for easy comparison.

In Vitro Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Organism/Cell LineStrainIC50 (nM)Reference
Plasmodium falciparumNF54 (sensitive)0.056[1]
Plasmodium falciparumDd2 (pyrimethamine-resistant)0.62[1]
Plasmodium falciparumFCB (pyrimethamine-resistant)0.65 - 2.6[2]
Human Fibroblast CellsHT10806300[3]
Human Cervical Cancer CellsHeLa6300[3]
Enzyme Inhibition Constants (Ki)

The inhibition constant (Ki) is an indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

EnzymeKi (nM)Reference
Plasmodium falciparum DHFR-TS1.1[3]
Human DHFR12[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

DHFR_Assay_Workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - DHFR Enzyme - DHF (Substrate) - NADPH (Cofactor) - this compound (Inhibitor) start->reagent_prep plate_setup Plate Setup (96-well plate): - Add Assay Buffer - Add DHFR Enzyme - Add this compound (varying concentrations) reagent_prep->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add DHF and NADPH pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement: Monitor decrease in absorbance at 340 nm (Oxidation of NADPH) reaction_initiation->kinetic_measurement data_analysis Data Analysis: - Calculate initial velocities - Determine IC50 or Ki values kinetic_measurement->data_analysis end End data_analysis->end

Caption: Workflow for a typical DHFR enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT).

    • Dilute recombinant DHFR enzyme to the desired concentration in the assay buffer.

    • Prepare stock solutions of dihydrofolate (DHF) and NADPH in the assay buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, DHFR enzyme, and varying concentrations of this compound to the wells.

    • Include control wells with no inhibitor (enzyme activity control) and no enzyme (background control).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.

    • Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate reader. This measures the rate of NADPH oxidation.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

In Vitro Anti-plasmodial Susceptibility Testing

These assays determine the efficacy of a compound against live P. falciparum cultures.

This is a high-throughput method that measures parasite DNA content as an indicator of parasite growth.

SYBR_Green_Assay_Workflow start Start parasite_culture Culture P. falciparum (asynchronous or synchronized) start->parasite_culture incubation Add parasite culture to drug plates and incubate for 72 hours parasite_culture->incubation plate_prep Prepare Drug Plates: Serial dilutions of this compound in 96-well plates plate_prep->incubation lysis_and_staining Add Lysis Buffer containing SYBR Green I dye incubation->lysis_and_staining fluorescence_reading Read Fluorescence: Excitation ~485 nm Emission ~530 nm lysis_and_staining->fluorescence_reading data_analysis Data Analysis: Plot fluorescence vs. drug concentration to determine IC50 fluorescence_reading->data_analysis end End data_analysis->end

Caption: Workflow for the SYBR Green I-based drug susceptibility assay.

Methodology:

  • Parasite Culture:

    • Maintain P. falciparum cultures in human erythrocytes in a complete medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin) under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[4]

    • Synchronize parasite cultures to the ring stage if stage-specific activity is being investigated.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in a 96-well microtiter plate.

    • Add the parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.

    • Include drug-free wells as positive controls (parasite growth) and wells with uninfected erythrocytes as negative controls (background).

    • Incubate the plates for 72 hours under the same conditions as the parasite culture.

    • After incubation, add a lysis buffer containing the fluorescent dye SYBR Green I to each well.[4] This buffer lyses the erythrocytes and allows the dye to intercalate with the parasite DNA.

    • Incubate the plates in the dark at room temperature for at least one hour.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm.[4]

    • Subtract the background fluorescence from all readings.

    • Plot the percentage of parasite growth inhibition (calculated relative to the drug-free controls) against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This is a classic and highly sensitive method that measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as a marker of growth.

Methodology:

  • Parasite Culture and Drug Plate Preparation:

    • Follow the same initial steps as for the SYBR Green I assay for parasite culture and preparation of drug-dosed plates.

  • Assay Procedure:

    • Add the parasite culture to the drug plates and incubate for 24 hours.

    • Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.[5]

    • After the total incubation period, harvest the cells onto a filter mat using a cell harvester. This process lyses the erythrocytes and captures the parasite nucleic acids on the filter.

    • Wash the filter mat to remove unincorporated [³H]-hypoxanthine.

  • Data Analysis:

    • Measure the radioactivity on the filter mat using a liquid scintillation counter.

    • The amount of incorporated radioactivity is proportional to parasite growth.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the SYBR Green I assay.

Chemical Structure of this compound

This compound is a 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine.[1]

Conclusion

This compound remains a benchmark compound for the inhibition of Plasmodium falciparum DHFR. Its high potency, particularly against drug-resistant strains, underscores the continued viability of the folate pathway as a prime target for antimalarial drug discovery. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research into this compound and the development of next-generation DHFR inhibitors to address the ongoing challenge of malaria.

References

An In-depth Technical Guide to the Folate Pathway in Plasmodium and the Action of WR99210

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the folate metabolic pathway in Plasmodium, the causative agent of malaria, and the mechanism of action of the potent antimalarial compound, WR99210. This document details the critical role of folate metabolism in parasite survival, the enzymatic targets within this pathway, and the molecular basis of drug action and resistance. The information presented herein is intended to support research and development efforts aimed at novel antimalarial therapies.

The Essential Folate Pathway of Plasmodium

Plasmodium parasites, unlike their human hosts, are incapable of salvaging pre-formed folates and are thus entirely dependent on the de novo synthesis of folate cofactors. This metabolic distinction makes the folate pathway an attractive target for chemotherapeutic intervention. Folate derivatives are essential for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are critical for DNA replication and parasite proliferation.

The de novo folate biosynthesis pathway in Plasmodium involves a series of enzymatic steps, beginning with the conversion of guanosine triphosphate (GTP). Key enzymes in this pathway include GTP cyclohydrolase I, dihydroneopterin aldolase, hydroxymethyldihydropterin pyrophosphokinase, dihydropteroate synthase (DHPS), and dihydrofolate synthase. The final product, dihydrofolate (DHF), is then reduced to the biologically active tetrahydrofolate (THF) by the bifunctional enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS). DHPS is the target of sulfonamide drugs, while DHFR is the target of inhibitors like pyrimethamine and this compound.

Folate_Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP Cyclohydrolase I Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate DHPS pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF DHFR-TS Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis DHF->Nucleotide_Synthesis Thymidylate Synthase THF->Nucleotide_Synthesis This compound This compound This compound->DHF Inhibits Sulfadoxine Sulfadoxine Sulfadoxine->Dihydroneopterin_triphosphate Inhibits

This compound: A Potent Inhibitor of Plasmodium DHFR

This compound is a dihydrotriazine antifolate compound that exhibits potent and selective inhibitory activity against the DHFR domain of the bifunctional DHFR-TS enzyme in Plasmodium falciparum. Its high affinity and specificity for the parasite enzyme over the human ortholog provide a significant therapeutic window. The primary mechanism of action of this compound is the competitive inhibition of DHF reduction to THF, thereby depleting the pool of essential folate cofactors and halting DNA synthesis, ultimately leading to parasite death.

Quantitative Efficacy of this compound

The in vitro efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 values can vary between different P. falciparum strains, often reflecting the presence of mutations in the dhfr gene.

P. falciparum StrainDHFR Genotype (Key Mutations)This compound IC50 (nM)Reference(s)
NF54Wild-type (N51, C59, S108)0.056
Dd2N51I, C59R, S108N0.62
FCB-~0.65 - 2.6
Pyrimethamine-resistantMultiple mutationsSensitive
Molecular Basis of Resistance to this compound

Resistance to antifolate drugs in P. falciparum is primarily associated with point mutations in the dhfr gene. While mutations at codons 51, 59, 108, and 164 are known to confer high-level resistance to pyrimethamine, parasites carrying these mutations often remain sensitive to this compound. This suggests that this compound has a different binding interaction with the DHFR enzyme. However, specific mutations that can lead to this compound resistance have been identified through in vitro selection experiments. These include:

  • D54N: This mutation has been shown to confer resistance to this compound, particularly in combination with other mutations that cause pyrimethamine resistance.

  • F58L: Another mutation identified to contribute to this compound resistance.

  • Reversion mutations: Interestingly, in some pyrimethamine-resistant strains, reversion of mutations (e.g., N108S) can lead to increased resistance to this compound while restoring sensitivity to pyrimethamine.

The flexible side chain of this compound is thought to allow it to accommodate changes in the DHFR active site caused by some mutations, maintaining its inhibitory activity where more rigid inhibitors like pyrimethamine fail.

WR99210_Action cluster_DHFR DHFR Active Site DHFR DHFR Enzyme THF Tetrahydrofolate (THF) DHFR->THF Catalyzes reduction of DHF DHF_binding DHF Binding Pocket This compound This compound This compound->DHF_binding Binds with high affinity DHF Dihydrofolate (DHF) DHF->DHF_binding Normally binds DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Parasite_Death Parasite Death DNA_Synthesis->Parasite_Death Inhibition leads to

Experimental Protocols

In Vitro Cultivation of Plasmodium falciparum

This protocol is adapted from the methods of Trager and Jensen.

Materials:

  • RPMI 1640 medium with L-glutamine and HEPES

  • Human serum (Type A+) or Albumax I

  • Washed human erythrocytes (Type O+)

  • Gentamicin solution

  • Culture flasks (25 cm² or 75 cm²)

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

Procedure:

  • Prepare Complete Medium: To RPMI 1640, add 10% human serum or 0.5% Albumax I, and 10 µg/mL gentamicin.

  • Initiate Culture: Thaw a cryopreserved parasite stock or use an existing culture.

  • Maintain Culture:

    • Place the culture flask in a modular incubator chamber.

    • Flush the chamber with the gas mixture for 3-5 minutes.

    • Incubate at 37°C.

    • Change the medium daily.

    • Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.

  • Sub-culturing: When parasitemia reaches 5-10%, dilute the culture with fresh, washed erythrocytes and complete medium to a parasitemia of 0.5-1%.

Determination of IC50 Values

This protocol utilizes the SYBR Green I-based fluorescence assay.

Materials:

  • 96-well black microplates

  • Synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit)

  • This compound stock solution

  • SYBR Green I lysis buffer (containing 0.2 µL/mL SYBR Green I)

  • Fluorescence plate reader

Procedure:

  • Drug Dilution: Prepare serial dilutions of this compound in complete medium in the 96-well plate. Include drug-free and parasite-free controls.

  • Add Parasites: Add 180 µL of the synchronized parasite culture to each well.

  • Incubation: Incubate the plate for 72 hours under the standard culture conditions.

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubation: Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of the parasite-free control. Calculate the percentage of growth inhibition relative to the drug-free control. Determine the IC50 value by non-linear regression analysis of the dose-response curve.

DHFR Enzyme Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified recombinant P. falciparum DHFR-TS

  • Assay buffer (e.g., 50 mM TES, pH 7.0, 1 mM EDTA)

  • NADPH

  • Dihydrofolate (DHF)

  • This compound

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme.

  • Inhibitor Addition (for Ki determination): Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period.

  • Initiate Reaction: Start the reaction by adding DHF.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. For inhibitor studies, determine the mode of inhibition and the inhibition constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).

Experimental_Workflow cluster_culture Parasite Culture & Synchronization cluster_assay Drug Susceptibility Assay start Start with P. falciparum Culture culture Continuous In Vitro Culture start->culture synchronize Synchronize to Ring Stage culture->synchronize plate Prepare 96-well Plate with Drug Dilutions synchronize->plate add_parasites Add Synchronized Parasites plate->add_parasites incubate Incubate for 72h add_parasites->incubate sybr Add SYBR Green I Lysis Buffer incubate->sybr read Read Fluorescence sybr->read analyze Analyze Data & Determine IC50 read->analyze

An In-depth Analysis of WR99210: Target Specificity for Parasite vs. Human Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, making DHFR a vital component for cell growth and replication. Consequently, it has long been an attractive target for antimicrobial and anticancer chemotherapies. WR99210 is a potent triazine-based antifolate agent known for its remarkable selective toxicity against various protozoan parasites, most notably Plasmodium falciparum, the primary causative agent of severe malaria, while exhibiting low toxicity to human cells.[1][2] This document provides a comprehensive technical overview of the mechanisms, quantitative data, and experimental protocols that define the target specificity of this compound.

Core Mechanism of Selectivity: A Tale of Two Regulations

The profound selective toxicity of this compound is not primarily attributed to a high differential affinity for the parasite enzyme over the human homolog. While there is a difference in binding affinity, it is surprisingly modest. Enzyme kinetic assays have revealed that the inhibition constant (Kᵢ) of this compound for P. falciparum DHFR-TS is approximately 1.1 nM, whereas for human DHFR, the Kᵢ is about 12 nM—a mere 10-fold difference.[1]

The true basis for this compound's selectivity lies in a fundamental divergence in how parasites and humans regulate DHFR expression in response to inhibition.[1]

  • In Plasmodium falciparum , the DHFR enzyme exists as the N-terminal domain of a large bifunctional protein, DHFR-thymidylate synthase (DHFR-TS).[3][4] This protein exhibits translational autoregulation, meaning it binds to its own messenger RNA (mRNA) to inhibit its translation into new protein. Crucially, this mRNA binding site is distinct from the enzyme's active site. Therefore, when an inhibitor like this compound blocks the active site, it does not relieve this translational repression. The parasite is unable to synthesize more DHFR-TS to overcome the enzymatic blockade, leading to THF starvation and cell death.[1]

  • In humans , DHFR and TS are expressed as separate, monofunctional proteins.[1] Human DHFR expression is regulated at the level of translation, but unlike the parasite's mechanism, the binding of the DHFR protein to its own mRNA is competitively inhibited by its substrate, DHF. When an inhibitor like this compound blocks the enzyme, intracellular DHF levels rise, which displaces the DHFR protein from its mRNA. This relieves the translational repression, leading to the synthesis of more DHFR enzyme. This compensatory upregulation allows human cells to overcome the inhibition and tolerate significantly higher concentrations of the drug.[1]

This differential regulatory mechanism is the cornerstone of this compound's therapeutic window.

cluster_parasite Parasite (P. falciparum) cluster_human Human p_mrna DHFR-TS mRNA p_translation Translation p_mrna->p_translation p_dhfr_ts DHFR-TS Protein p_block Translational Repression p_dhfr_ts->p_block Binds own mRNA p_death Cell Death p_dhfr_ts->p_death p_translation->p_dhfr_ts p_block->p_translation Inhibits wr99210_p This compound wr99210_p->p_dhfr_ts Inhibits Active Site h_mrna DHFR mRNA h_translation Translation h_mrna->h_translation h_dhfr DHFR Protein h_block Translational Repression h_dhfr->h_block Binds own mRNA h_survival Cell Survival (Upregulation) h_dhfr->h_survival h_translation->h_dhfr h_block->h_translation Inhibits wr99210_h This compound wr99210_h->h_dhfr Inhibits Active Site dhf DHF (Substrate) wr99210_h->dhf Causes Accumulation dhf->h_block Relieves Repression

Caption: Differential regulation of DHFR synthesis underlies this compound selectivity.

Quantitative Analysis of Target Specificity

The differential effects of this compound are starkly illustrated by quantitative measurements of enzyme inhibition and in vitro cell proliferation assays. The data consistently show a therapeutic window spanning several orders of magnitude. Experiments where the human DHFR gene is transfected into P. falciparum parasites result in a massive increase in the IC₅₀ for this compound, confirming that DHFR is the specific and sole target of the drug's action.[5][6]

Target Organism/Cell Line Assay Type Value Selectivity Index (Human/Parasite) Reference(s)
DHFR-TS Enzyme Plasmodium falciparumEnzyme Inhibition (Kᵢ)1.1 nM\multirow{2}{}{~11x}[1]
DHFR Enzyme HumanEnzyme Inhibition (Kᵢ)12 nM[1]
Whole Cell P. falciparum (Clone Dd2)Growth Inhibition (IC₅₀)~0.1 nM\multirow{2}{}{~63,000x}[1]
Whole Cell Human Fibroblast (HT1080)Growth Inhibition (IC₅₀)6,300 nM[1]
Whole Cell Toxoplasma gondiiGrowth Inhibition (IC₅₀)~50 nM~126x (vs. HT1080)[2]
Whole Cell P. falciparum (Transfected w/ hDHFR)Growth Inhibition (IC₅₀)860 nMN/A (Loss of selectivity)[1]

The Folate Pathway and Structural Interactions

This compound functions by competitively inhibiting DHFR, thereby blocking the conversion of DHF to THF. This blockade disrupts the supply of essential one-carbon units required for the synthesis of thymidylate (a DNA precursor) and purines. The structural flexibility of this compound's side chain is a key feature, allowing it to bind tightly within the active site of both wild-type and pyrimethamine-resistant mutant versions of the parasite enzyme.[4][7] This contrasts with more rigid inhibitors like pyrimethamine, whose efficacy is diminished by mutations that cause steric hindrance in the active site.[8]

cluster_pathway Folate Metabolic Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines TS Thymidylate Synthase (TS) THF->TS Cofactor dUMP dUMP dUMP->TS dTMP dTMP (Thymidylate) DNA DNA Synthesis dTMP->DNA Purines->DNA DHFR->THF TS->dTMP This compound This compound This compound->DHFR Competitive Inhibition

Caption: this compound inhibits DHFR, blocking the production of essential THF.

Experimental Methodologies

The determination of this compound's specificity relies on standardized in vitro assays. Below are representative protocols for enzymatic and cell-based evaluations.

Protocol 1: In Vitro DHFR Enzyme Inhibition Assay (Colorimetric)

This assay quantifies enzyme activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[9][10][11]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Warm to room temperature before use.

    • Enzyme Solution: Reconstitute or dilute recombinant parasite DHFR or human DHFR to a working concentration in cold Assay Buffer. Keep on ice.

    • NADPH Solution: Prepare a stock solution of NADPH in Assay Buffer (e.g., 10 mM). Dilute to a working concentration (e.g., 200 µM) immediately before use.

    • Substrate Solution (DHF): Prepare a stock solution of Dihydrofolic acid in Assay Buffer containing a small amount of NaOH for dissolution, then adjust pH. Protect from light and keep on ice.

    • Inhibitor (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted this compound, positive control (e.g., methotrexate), or solvent control to appropriate wells.

    • Add 178 µL of a master mix containing Assay Buffer and the NADPH working solution to each well.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the DHF substrate solution to all wells.

    • Immediately begin kinetic reading on a microplate spectrophotometer at 340 nm. Record measurements every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/Δtime) for each well.

    • Normalize the rates relative to the solvent control (100% activity) and background (0% activity).

    • Plot the percentage of inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Whole-Cell Growth Inhibition / Cytotoxicity Assay

This assay measures the effect of the compound on the proliferation of parasites or human cell lines.

  • Cell Culture:

    • P. falciparum: Culture parasites in human erythrocytes using standard in vitro culture conditions (e.g., RPMI 1640, AlbuMAX, hypoxanthine). Synchronize parasites to the ring stage.

    • Human Cell Lines: Culture cell lines (e.g., HeLa, HT1080) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure (96-well plate format):

    • Parasites: Prepare a parasite culture with 2% hematocrit and 0.5-1% parasitemia. Add 198 µL to each well.

    • Human Cells: Seed cells at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Add 2 µL of serially diluted this compound to achieve the final desired concentrations. Include drug-free wells as negative controls.

    • Incubate plates for the required duration (e.g., 72 hours for parasites, 48-72 hours for human cells).

  • Quantification of Viability:

    • Parasites (SYBR Green I Assay): Lyse the erythrocytes, add SYBR Green I lysis buffer, and measure fluorescence (Excitation: ~485 nm, Emission: ~530 nm). Fluorescence is proportional to parasite DNA content.

    • Human Cells (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or SDS-HCl) and measure absorbance at ~570 nm.[9]

  • Data Analysis:

    • Calculate percent viability relative to the drug-free control wells.

    • Plot the percentage of viability against the logarithm of drug concentration and fit the data to determine the IC₅₀ value.

cluster_enzymatic Enzymatic Assay Workflow cluster_cellular Cell-Based Assay Workflow p1 Prepare Reagents (Enzyme, Substrate, NADPH, Inhibitor) p2 Dispense Inhibitor & Enzyme/NADPH Mix to 96-well Plate p1->p2 p3 Pre-incubate at Constant Temperature p2->p3 p4 Initiate Reaction with Substrate (DHF) p3->p4 p5 Kinetic Measurement of NADPH Oxidation (Absorbance at 340 nm) p4->p5 p6 Calculate Reaction Rates & Determine IC50 p5->p6 data_analysis Compare IC50 Values (Determine Selectivity Index) p6->data_analysis c1 Culture & Prepare Cells (Parasites or Human Cell Lines) c2 Seed Cells into 96-well Plate c1->c2 c3 Add Serial Dilutions of this compound c2->c3 c4 Incubate for 48-72 hours c3->c4 c5 Quantify Viability (e.g., SYBR Green or MTT Assay) c4->c5 c6 Normalize to Controls & Determine IC50 c5->c6 c6->data_analysis start Start start->p1 start->c1

Caption: General experimental workflow for determining inhibitor specificity.

The remarkable specificity of this compound for parasites like P. falciparum over their human host is a classic example of exploiting subtle but critical biological differences. The primary driver of this selectivity is not superior binding affinity but a fundamental disparity in the regulatory circuits governing DHFR expression. The inability of the parasite to upregulate its DHFR-TS enzyme in the face of inhibition makes it exquisitely vulnerable, while the host's compensatory mechanism provides a robust defense. This understanding, supported by extensive quantitative and structural data, underscores the importance of investigating target regulation in addition to direct enzyme-inhibitor interactions for the development of safe and effective antimicrobial agents.

References

The Role of WR99210 in Malaria Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WR99210, a triazine-based antifolate, has played a pivotal, albeit complex, role in the landscape of malaria drug discovery. As a potent and selective inhibitor of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), it has been instrumental in elucidating resistance mechanisms and exploring novel therapeutic strategies. This technical guide provides an in-depth analysis of this compound, including its mechanism of action, spectrum of activity, the molecular basis of resistance, and its enduring utility as a research tool. Detailed experimental protocols and quantitative data are presented to support researchers in the field.

Introduction: The Folate Pathway as a Druggable Target in Malaria

The folate biosynthesis pathway is essential for the proliferation of the malaria parasite, Plasmodium falciparum, as it provides the necessary precursors for DNA synthesis and amino acid metabolism.[1][2] Unlike their human hosts who can salvage pre-formed folates from their diet, parasites rely on the de novo synthesis of folate, making the enzymes in this pathway attractive targets for chemotherapeutic intervention.[3] The key enzyme, dihydrofolate reductase (DHFR), is a critical chokepoint in this pathway, and its inhibition has been a cornerstone of antimalarial therapy for decades, exemplified by drugs like pyrimethamine.[1][2]

This compound: A Potent Inhibitor of Plasmodium DHFR-TS

This compound is a folate pathway antagonist with powerful activity against Plasmodium parasites.[4] It acts as a slow, tight-binding inhibitor of the parasite's bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme by binding to the DHFR active site and preventing the production of tetrahydrofolate.[4] A key feature of this compound is its high selectivity for the parasite enzyme over the human DHFR.[4][5] This selectivity is crucial for its therapeutic window.

Mechanism of Action

This compound's efficacy, particularly against pyrimethamine-resistant strains, is attributed to its flexible side chain. This flexibility allows it to adapt its conformation within the DHFR active site, thereby avoiding the steric hindrance imposed by mutations that confer resistance to more rigid inhibitors like pyrimethamine.[6][7] Specifically, mutations at codons 51, 59, 108, and 164 in the P. falciparum dhfr gene, which are known to cause high-level pyrimethamine resistance, do not significantly impact the binding of this compound.[6][8]

dot

cluster_folate_pathway Plasmodium falciparum Folate Biosynthesis Pathway cluster_inhibition cluster_downstream Downstream Products GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTPCH HMDHP 6-hydroxymethyl-7,8-dihydropterin Dihydroneopterin_triphosphate->HMDHP PTPS HMDHP_PP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate HMDHP->HMDHP_PP HPPK Dihydropteroate Dihydropteroate HMDHP_PP->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR dTMP dTMP Tetrahydrofolate->dTMP TS Serine Serine Tetrahydrofolate->Serine dUMP dUMP dUMP->dTMP DNA_synthesis DNA Synthesis dTMP->DNA_synthesis Glycine Glycine Serine->Glycine Amino_acid_metabolism Amino Acid Metabolism Glycine->Amino_acid_metabolism This compound This compound This compound->Dihydrofolate Inhibits DHFR

Caption: The Plasmodium falciparum folate biosynthesis pathway and the inhibitory action of this compound on DHFR.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro assays, primarily measuring the 50% inhibitory concentration (IC50) against different P. falciparum strains and the inhibition constant (Ki) for the purified PfDHFR-TS enzyme.

P. falciparum StrainDHFR Genotype (Mutations)This compound IC50 (nM)Reference
NF54Wild-type0.056[9]
Dd2N51I, C59R, S108N0.62[9]
FCB-~0.65 - 2.6[2]
Human Fibroblast HT1080-6300[5]
EnzymeThis compound Ki (nM)Reference
P. falciparum DHFR-TS1.1[5]
Human DHFR12[5]

Resistance to this compound

While highly potent, resistance to this compound can be selected for in vitro.[4] Studies have shown that mutations in the PfDHFR domain can confer resistance to this compound. Interestingly, some mutations that confer resistance to this compound can lead to a collateral increase in sensitivity to pyrimethamine. This "seesaw" effect suggests that a combination therapy of this compound (or its analogs) and pyrimethamine could be a strategy to delay or prevent the emergence of drug resistance. The conflicting requirements for mutations to confer resistance to these two drugs make it less likely for the parasite to simultaneously develop high-level resistance to both.

Experimental Protocols

In Vitro Culture of Plasmodium falciparum

A fundamental requirement for studying antimalarial compounds is the ability to culture the parasite in the laboratory.

Materials:

  • P. falciparum parasite line (e.g., NF54, Dd2)

  • Human erythrocytes (O+)

  • Complete culture medium: RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM sodium bicarbonate.

  • Gas mixture: 5% CO2, 5% O2, 90% N2

  • Incubator at 37°C

  • Sterile culture flasks or 96-well plates

Procedure:

  • Maintain parasite cultures in a suspension of human erythrocytes at a 2-4% hematocrit in complete culture medium.

  • Incubate cultures at 37°C in a sealed flask or plate flushed with the gas mixture.

  • Change the medium daily to provide fresh nutrients and remove metabolic waste.

  • Monitor parasitemia by preparing thin blood smears, staining with Giemsa, and examining under a microscope.

  • Split cultures as needed to maintain parasitemia between 1-5%.

In Vitro Drug Susceptibility Assay (IC50 Determination)

This assay is used to determine the concentration of a drug required to inhibit parasite growth by 50%.

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5-1% parasitemia, 2% hematocrit)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete culture medium

  • 96-well microtiter plates

  • DNA-intercalating dye (e.g., SYBR Green I) or [3H]-hypoxanthine for radiolabeling assay.

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add the synchronized parasite culture to each well. Include drug-free wells as a positive control for parasite growth and wells with uninfected erythrocytes as a negative control.

  • Incubate the plates for 72-96 hours under the standard culture conditions.

  • Quantify parasite growth. For SYBR Green I based assays, lyse the red blood cells and measure the fluorescence of the DNA dye bound to parasite DNA. For [3H]-hypoxanthine incorporation assays, measure the radioactivity incorporated by the parasites.

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Selection of this compound-Resistant Parasites

This protocol describes a method for generating drug-resistant parasite lines through continuous drug pressure.

Materials:

  • Wild-type P. falciparum culture

  • This compound

  • Complete culture medium

Procedure:

  • Initiate a large-volume culture of the parental parasite line.

  • Expose the culture to a low concentration of this compound (e.g., at or slightly above the IC50).

  • Maintain the culture with regular medium changes containing the drug.

  • Monitor the culture for the re-emergence of parasite growth.

  • Once the parasites have adapted to the initial drug concentration, gradually increase the concentration of this compound in a stepwise manner.

  • Continue this process until parasites are able to grow at a significantly higher drug concentration compared to the parental line.

  • Clone the resistant parasite line by limiting dilution to obtain a genetically homogenous population.

dot

start Start with wild-type P. falciparum culture expose_drug Expose to low concentration of this compound (IC50) start->expose_drug monitor Monitor for parasite re-emergence expose_drug->monitor monitor->monitor increase_conc Gradually increase This compound concentration monitor->increase_conc Parasites adapt stable_growth Achieve stable growth at high drug concentration increase_conc->stable_growth stable_growth->increase_conc No clone Clone resistant parasite line by limiting dilution stable_growth->clone Yes characterize Characterize resistant clone (genotyping, phenotyping) clone->characterize end Resistant parasite line established characterize->end

Caption: Workflow for the in vitro selection of this compound-resistant P. falciparum.

Characterization of Resistant Parasites

Once a resistant line is established, it is crucial to characterize the molecular and phenotypic changes.

Procedures:

  • Genotypic Analysis: Sequence the dhfr gene of the resistant parasite to identify mutations that may be responsible for the resistance phenotype.

  • Phenotypic Analysis: Perform drug susceptibility assays to confirm the level of resistance to this compound and to assess cross-resistance or collateral sensitivity to other antimalarials, such as pyrimethamine.

  • Growth Rate Analysis: Compare the growth rate of the resistant parasite line to the parental strain in the absence of the drug to determine if the resistance mutations confer a fitness cost.

The Discontinuation of this compound and the Path Forward

Despite its potent in vitro activity and efficacy against resistant parasites, the clinical development of this compound was halted due to poor oral bioavailability and significant gastrointestinal side effects observed in preclinical and clinical trials.[4][7] However, the knowledge gained from studying this compound has been invaluable. It has highlighted the potential of flexible DHFR inhibitors and has spurred the development of new analogs and prodrugs with improved pharmacokinetic properties. One such example is P218, a compound that incorporates a flexible linker similar to this compound and has advanced to clinical trials.[9]

Conclusion

This compound remains a critical tool in malaria research. Its primary role has shifted from a potential clinical candidate to a powerful laboratory reagent for selecting genetically modified parasites and for studying the intricacies of drug resistance. The story of this compound underscores the importance of a multifaceted approach to drug discovery, where even compounds that do not reach the clinic can provide profound insights that guide the development of the next generation of antimalarial therapies. The detailed methodologies and data presented in this guide are intended to facilitate further research into the folate pathway and the development of novel antifolates to combat the ever-present threat of malaria.

References

Methodological & Application

Application Notes and Protocols for WR99210 as a Selectable Marker in Plasmodium Transfection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Genetic modification of Plasmodium species, the causative agents of malaria, is a critical tool for investigating parasite biology, identifying novel drug targets, and developing attenuated parasite vaccines. A key component of successful genetic manipulation is the ability to select for the small population of parasites that have been successfully transfected with the desired genetic construct. WR99210, a potent dihydrofolate reductase (DHFR) inhibitor, in conjunction with the human DHFR (hDHFR) gene as a selectable marker, provides a robust system for selecting transgenic Plasmodium parasites.[1][2] This document provides detailed application notes and protocols for the use of this compound in Plasmodium transfection experiments.

This compound is a triazine-based antifolate compound that specifically targets the parasite's bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme.[1] This enzyme is essential for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides and amino acids. Inhibition of DHFR-TS leads to parasite death.[1] While highly effective against the Plasmodium DHFR-TS, this compound has a weak affinity for human DHFR.[1] This differential sensitivity is exploited in genetic selection strategies. By introducing a plasmid containing the hDHFR gene, transfected parasites gain resistance to this compound and can be selectively cultured, while non-transfected parasites are eliminated.[1][2] The use of hDHFR as a selectable marker has been shown to increase resistance to this compound by up to 4,000-fold.[3]

Data Presentation

Table 1: this compound Concentrations for Plasmodium Selection
Plasmodium SpeciesStrainThis compound ConcentrationReference
P. falciparumFCB2.6 nM[3]
P. falciparum3D72.5 nM[4]
P. falciparumAHEI5 nM[5]
P. falciparum-2.6 nM[6][7]
P. berghei-Injected subcutaneously[8]
Table 2: Transfection and Selection Timelines
Plasmodium SpeciesTransfection MethodTime to Drug ApplicationTime to Detect TransfectantsTransfection EfficiencyReference
P. bergheiNucleofector1 day post-transfection10-15 days10⁻³ - 10⁻⁴[8]
P. falciparumElectroporation24 hours post-transfection14-26 days-[6][7]
P. falciparumElectroporation6 days post-transfection--[9]
P. falciparumPre-loading erythrocytes2 days post-transfectionBy day 179.59 x 10⁻⁶[5]

Signaling Pathways and Experimental Workflows

WR99210_Mechanism_of_Action Mechanism of this compound Action and Resistance cluster_parasite Plasmodium Parasite cluster_transfection Transfection with hDHFR DHFR_TS Parasite DHFR-TS Tetrahydrofolate Tetrahydrofolate Synthesis DHFR_TS->Tetrahydrofolate Catalyzes Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotide_Synthesis Required for Parasite_Growth Parasite Growth & Proliferation Nucleotide_Synthesis->Parasite_Growth hDHFR_plasmid Plasmid with hDHFR gene hDHFR_protein Human DHFR Protein hDHFR_plasmid->hDHFR_protein Expresses hDHFR_protein->Tetrahydrofolate Bypasses inhibition This compound This compound This compound->DHFR_TS Inhibits

Caption: Mechanism of this compound action and the hDHFR resistance pathway.

Plasmodium_Transfection_Workflow General Workflow for Plasmodium Transfection and Selection cluster_prep Preparation cluster_transfection Transfection cluster_culture_selection Culture & Selection cluster_analysis Analysis Parasite_Culture 1. Asynchronous P. falciparum Culture Schizont_Purification 2. Schizont Purification (e.g., MACS or Percoll) Parasite_Culture->Schizont_Purification Electroporation 4. Electroporation of Schizonts with Plasmid DNA Schizont_Purification->Electroporation Plasmid_Prep 3. Plasmid DNA Preparation (≥50 µg) Plasmid_Prep->Electroporation Initial_Culture 5. Post-transfection Culture (24-48h) Electroporation->Initial_Culture Drug_Selection 6. Apply this compound Selection Initial_Culture->Drug_Selection Long_Term_Culture 7. Long-term Culture with Drug Pressure (2-4 weeks) Drug_Selection->Long_Term_Culture Parasite_Recovery 8. Monitor for Resistant Parasite Recovery Long_Term_Culture->Parasite_Recovery Genotyping 9. Genotypic Analysis (PCR/Southern Blot) Parasite_Recovery->Genotyping Phenotyping 10. Phenotypic Analysis Genotyping->Phenotyping

Caption: General workflow for Plasmodium transfection using this compound selection.

Experimental Protocols

Protocol 1: In Vitro Transfection of Plasmodium falciparum

This protocol is a generalized procedure based on common electroporation methods.

Materials:

  • P. falciparum culture at 5-10% parasitemia, predominantly late trophozoite/schizont stages.

  • Human red blood cells (RBCs), type O+.

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 2 mM L-glutamine, 50 µg/mL hypoxanthine).

  • Cytomix (120 mM KCl, 0.15 mM CaCl₂, 10 mM K₂HPO₄/KH₂PO₄ pH 7.6, 25 mM HEPES pH 7.6, 2 mM EGTA, 5 mM MgCl₂).

  • Purified plasmid DNA (encoding the gene of interest and the hDHFR selectable marker) at a concentration of ≥1 µg/µL.

  • This compound stock solution (e.g., 2.6 µM in DMSO).

  • Electroporation cuvettes (0.2 cm gap).

  • Electroporator (e.g., Bio-Rad Gene Pulser).

Methodology:

  • Parasite Preparation:

    • Synchronize the P. falciparum culture to obtain a high percentage of late-stage parasites (trophozoites and schizonts).

    • Enrich for schizont-infected erythrocytes using methods such as MACS columns or a Percoll gradient.

    • Wash the enriched parasites once with serum-free RPMI-1640 and once with Cytomix.

    • Resuspend the parasite pellet in Cytomix to the desired density.

  • Electroporation:

    • In a sterile microcentrifuge tube, mix 50-100 µg of plasmid DNA with the prepared parasite suspension.

    • Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.

    • Electroporate using appropriate settings (e.g., 0.31 kV, 950 µF).

    • Immediately after electroporation, transfer the contents of the cuvette to a culture flask containing fresh RBCs and complete culture medium.

  • Selection of Transfected Parasites:

    • Culture the parasites for 24-48 hours without drug pressure to allow for expression of the resistance marker.

    • After the initial culture period, add this compound to the culture medium to a final concentration of 2.5-5 nM.[4][5]

    • Maintain the parasites under continuous drug pressure, changing the medium every 24-48 hours.

    • Monitor the cultures for the appearance of viable parasites by preparing thin blood smears and staining with Giemsa. This can take between 14 and 26 days.[6][7]

  • Expansion and Analysis of Transfectants:

    • Once a stable population of resistant parasites is established, expand the culture.

    • Confirm the presence and integration (if applicable) of the transfected plasmid by PCR and/or Southern blot analysis of parasite genomic DNA.

    • Cryopreserve stocks of the transgenic parasite line for future use.

Protocol 2: In Vivo Transfection of Plasmodium berghei

This protocol is adapted for the rodent malaria model P. berghei.

Materials:

  • P. berghei infected blood.

  • Naïve mice (e.g., BALB/c).

  • Schizont culture medium (e.g., RPMI 1640 with 20% FCS).

  • Nucleofector device and solutions (Amaxa/Lonza).

  • Purified plasmid DNA with the hDHFR selectable marker.

  • This compound solution for subcutaneous injection.

Methodology:

  • Preparation of P. berghei Schizonts:

    • Infect a donor mouse with P. berghei.

    • When parasitemia reaches 3-5%, collect the blood and culture it overnight to allow for schizont maturation.

    • Purify the mature schizonts from the culture using a density gradient (e.g., 60% Nycodenz).

  • Transfection:

    • Resuspend the purified schizonts in the appropriate Nucleofector solution.

    • Add 5-10 µg of linearized plasmid DNA to the schizont suspension.

    • Transfer the mixture to a Nucleofector cuvette and electroporate using a pre-determined program for P. berghei.

    • Immediately after transfection, inject the schizonts intravenously into a naïve recipient mouse.

  • In Vivo Drug Selection:

    • 24 hours after injecting the transfected parasites, begin the drug selection regimen.[8]

    • Administer this compound subcutaneously to the mouse. A typical regimen might involve daily injections for 4 consecutive days.

    • Monitor the parasitemia of the mice starting around day 7 post-infection by tail blood smears.

  • Recovery and Analysis of Transgenic Parasites:

    • Transgenic parasites typically appear in the blood between days 10 and 15 post-infection.[8]

    • Once the parasitemia reaches a suitable level (e.g., 2-5%), collect the blood for parasite analysis and cryopreservation.

    • Isolate genomic DNA from the resistant parasites and confirm the genetic modification by PCR and/or Southern blotting.

Important Considerations

  • This compound Quality: It has been reported that some commercial stocks of this compound may contain an inactive regioisomer.[1][10] It is crucial to source high-quality this compound and to test its efficacy on wild-type parasites before use in selection experiments.

  • Drug Concentration: The optimal concentration of this compound may vary between parasite strains and culture conditions. It is advisable to perform a dose-response curve to determine the minimal lethal concentration for the specific parasite line being used.

  • Dual Selection: The this compound/hDHFR system can be used in conjunction with other selectable markers, such as those conferring resistance to pyrimethamine or blasticidin, to perform sequential genetic modifications.[2][6][7]

  • Episomal vs. Integrated Plasmids: Transfection with circular plasmids typically results in episomal maintenance, leading to high levels of resistance due to multiple plasmid copies.[2] Transfection with linearized plasmids designed for homologous recombination results in a single copy of the resistance marker integrated into the genome and may confer a lower level of resistance.[2]

References

Application Notes and Protocols for Preparing WR99210 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the preparation, storage, and use of WR99210 stock solutions for in vitro cell culture experiments, particularly for studies involving Plasmodium falciparum and other parasites.

Introduction

This compound is a potent dihydrofolate reductase (DHFR) inhibitor with strong activity against various parasitic protozoa, including Plasmodium falciparum, the causative agent of malaria. It acts by binding to the DHFR active site, thereby blocking the synthesis of tetrahydrofolate, a crucial cofactor for nucleotide synthesis.[1] Due to its high potency and selectivity for the parasite enzyme over the human counterpart, this compound is widely used in malaria research as a selectable marker for genetic transfection studies.[1][2][3]

Proper preparation and handling of this compound stock solutions are critical for experimental success. The compound's stability can be a concern, with the potential for regioisomerization leading to a loss of biological activity.[1][2][4] Therefore, adherence to a standardized protocol is essential to ensure the consistency and reliability of experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSource
Molecular Weight 394.68 g/mol [5]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1][5][6]
Solubility in DMSO ≥ 5 mg/mL (12.67 mM)[5]
Recommended Stock Concentration 1-10 mM[1]
Storage of Powder -20°C for up to 3 years[5]
Storage of Stock Solution -20°C or -80°C[1][6]
Typical Working Concentration Nanomolar to low micromolar range (e.g., 2 nM - 1 µM for P. falciparum)[1][7]

Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable syringe

  • 0.22 µm syringe filter (optional, for sterile filtration of the final stock)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparations:

    • Bring the this compound powder to room temperature before opening to prevent condensation.

    • Perform all weighing and initial dissolution steps in a chemical fume hood.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out the desired amount of this compound powder. For a 1 mL of 10 mM stock solution, you will need 3.947 mg of this compound (Molecular Weight = 394.68 g/mol ).

  • Dissolution in DMSO:

    • Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, if you weighed 3.947 mg, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.[5]

  • Sterile Filtration (Optional but Recommended):

    • To ensure the sterility of the stock solution for cell culture, it can be filter-sterilized.

    • Aseptically draw the dissolved this compound solution into a sterile syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile cryovial.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents multiple freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.[1][6] It is recommended to use freshly prepared solutions when possible, as the compound can be unstable in solution.[5]

  • Preparation of Working Solution:

    • When ready to use, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final working concentration in the appropriate cell culture medium. For example, to prepare a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution.

    • Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of the dihydrofolate reductase (DHFR) enzyme. This enzyme is critical in the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, ultimately leading to cell death in susceptible organisms like Plasmodium falciparum.

WR99210_Mechanism_of_Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Required for DHFR->THF Catalyzes This compound This compound This compound->DHFR Inhibits DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Death Parasite Death DNA_Synthesis->Cell_Death WR99210_Workflow cluster_prep Stock Solution Preparation cluster_use Cell Culture Application Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in DMSO Weigh->Dissolve Filter 3. Sterile Filter (Optional) Dissolve->Filter Aliquot 4. Aliquot Filter->Aliquot Store 5. Store at -20°C / -80°C Aliquot->Store Thaw 6. Thaw Aliquot Store->Thaw Dilute 7. Prepare Working Solution in Culture Medium Thaw->Dilute Treat 8. Treat Cells Dilute->Treat Assay 9. Perform Assay Treat->Assay

References

Application Notes and Protocols for WR99210 Selection of Transgenic Plasmodium berghei

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The generation of transgenic Plasmodium berghei, a rodent malaria parasite, is a cornerstone of malaria research, enabling functional gene analysis and drug target validation. A critical step in this process is the effective selection of genetically modified parasites. WR99210, an antifolate drug, serves as a potent and specific selecting agent for P. berghei engineered to express the human dihydrofolate reductase (hDHFR) gene. This document provides detailed application notes and protocols for the use of this compound in selecting transgenic P. berghei, both in vivo and in vitro.

This compound selectively inhibits the Plasmodium dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, which is essential for nucleotide synthesis and parasite survival.[1][2] The human DHFR enzyme, however, is significantly less sensitive to this compound.[3][4] This differential sensitivity forms the basis of a powerful positive selection system. Parasites successfully transfected with a plasmid carrying the hDHFR gene can survive and replicate in the presence of this compound, while wild-type parasites are eliminated.[5][6]

Data Presentation: this compound Concentration and Efficacy

The following table summarizes the quantitative data for this compound concentrations used in the selection of transgenic P. berghei.

Selection MethodOrganismThis compound ConcentrationTreatment DurationEfficacy/ObservationsReference
In Vivo Plasmodium berghei in mice20 mg/kg bodyweight4 consecutive days (subcutaneous injection)Effective for selecting parasites with the hDHFR marker, especially after a previous transfection with a pyrimethamine resistance marker.[7][7]
In Vitro Plasmodium berghei6.25 ng/mL (1.6 x 10⁻² µM)Multiple selection rounds (up to 5)Optimal concentration for in vitro selection. The proportion of eGFP-positive mutant parasites reached over 90% after the fifth selection round.[8][8]
In Vitro Plasmodium berghei5 nM7 days post-transfection96.3% of parasites expressed green fluorescent protein (eGFP) under drug pressure.[9][9]

Note: The efficacy of this compound can be influenced by the specific parasite line, the transfection efficiency, and the expression level of the hDHFR transgene. Parasites with episomal plasmids containing multiple copies of hDHFR can exhibit up to a 1000-fold increase in resistance to this compound, while those with a single integrated copy may show only a five-fold increase.[5][6]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism of action of this compound and the principle of transgenic selection using the hDHFR marker. This compound inhibits the parasite's DHFR-TS, blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for DNA synthesis. In transgenic parasites, the expressed human DHFR is insensitive to this compound and continues to produce THF, allowing the parasite to survive and proliferate.

WR99210_Mechanism cluster_parasite Plasmodium berghei cluster_transgenic_parasite Transgenic P. berghei (hDHFR+) DHF Dihydrofolate (DHF) PbDHFR_TS P. berghei DHFR-TS DHF->PbDHFR_TS Substrate THF Tetrahydrofolate (THF) DNA_synthesis DNA Synthesis & Parasite Survival THF->DNA_synthesis PbDHFR_TS->THF Product This compound This compound This compound->PbDHFR_TS Inhibition DHF_tg Dihydrofolate (DHF) hDHFR Human DHFR (hDHFR) DHF_tg->hDHFR Substrate PbDHFR_TS_tg P. berghei DHFR-TS DHF_tg->PbDHFR_TS_tg Substrate THF_tg Tetrahydrofolate (THF) DNA_synthesis_tg DNA Synthesis & Parasite Survival THF_tg->DNA_synthesis_tg hDHFR->THF_tg Product WR99210_tg This compound hDHFR->WR99210_tg No Inhibition PbDHFR_TS_tg->THF_tg Product WR99210_tg->PbDHFR_TS_tg Inhibition

Caption: Mechanism of this compound action and resistance in transgenic P. berghei.

Experimental Protocols

Preparation of this compound Stock Solution

Caution: Handle this compound with appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Stock Solution (for in vivo use):

    • To prepare a 20 mg/mL stock solution, dissolve the required amount of this compound in 70% DMSO in sterile water.[7]

    • Vortex until the solution is clear.

    • This stock solution can be further diluted for subcutaneous injection. For a mouse with a bodyweight of approximately 20 grams, a 0.1 mL injection of a 12 mg/mL solution results in a dose of 12 mg/kg.[7]

    • The stability of the solution in 70% DMSO is guaranteed for at least 4 days.[7]

  • Stock Solution (for in vitro use):

    • Prepare a high-concentration stock solution (e.g., 1 mg/mL) in 100% DMSO.

    • Store aliquots at -20°C.

    • From this stock, prepare working solutions by serial dilution in the appropriate culture medium.

In Vivo Selection of Transgenic P. berghei

This protocol is adapted from established methods for the selection of transgenic parasites in mice.[7][10][11]

  • Transfection: Transfect P. berghei schizonts with a DNA construct containing the hDHFR selectable marker.

  • Infection: Immediately following transfection, inject the parasites intravenously into a naive mouse.

  • Drug Administration:

    • Begin this compound treatment one day after the injection of transfected parasites. This allows the parasites to complete one developmental cycle without drug pressure.[11]

    • Administer this compound subcutaneously at a dose of 20 mg/kg bodyweight.[7]

    • Repeat the injection for four consecutive days.[7]

  • Monitoring Parasitemia: Monitor the parasitemia of the treated mice daily by preparing thin blood smears from tail blood and staining with Giemsa.

  • Selection of Resistant Parasites: Transgenic parasites expressing hDHFR will survive and replicate, leading to an increase in parasitemia. Wild-type parasites will be cleared.

  • Collection of Resistant Parasites: Once the parasitemia reaches a suitable level (typically 1-5%), collect the infected blood for further analysis or passage to new mice.

In Vitro Selection of Transgenic P. berghei

This protocol is based on a novel in vitro selection method that enriches the mutant population.[8]

  • Transfection and Initial In Vivo Growth:

    • Transfect P. berghei schizonts with the hDHFR-containing plasmid.

    • Inject the transfected parasites intravenously into a naive mouse.

  • Blood Collection: When the parasitemia in the mouse reaches 1-3%, collect the infected blood.

  • In Vitro Culture and Selection:

    • Resuspend the infected red blood cells in a complete culture medium to a final concentration of 2%.

    • Add this compound to the culture at a final concentration of 6.25 ng/mL.[8]

    • Culture the parasites for approximately 20 hours in a 24-well plate without shaking.[8]

  • Washing and Re-injection:

    • After the incubation period, harvest the parasites by centrifugation.

    • Wash the parasite pellet with fresh culture medium to remove the drug.

    • Inject the cultured parasites into a new naive mouse.

  • Iterative Selection: Repeat steps 2-4 for multiple rounds (up to five times) to enrich the population of transgenic parasites.[8]

  • Monitoring Selection Efficiency: The proportion of transgenic parasites can be monitored by flow cytometry if a fluorescent reporter gene (e.g., eGFP) is included in the transfection construct.

Experimental Workflow Diagram

The following diagram outlines the general workflow for generating and selecting transgenic P. berghei using this compound.

Transfection_Workflow cluster_prep Preparation cluster_selection Selection cluster_invivo In Vivo Selection cluster_invitro In Vitro Selection plasmid_prep Plasmid DNA Preparation (with hDHFR marker) transfection Transfection of Schizonts (e.g., Nucleofector) plasmid_prep->transfection schizont_culture In vitro Culture of P. berghei Schizonts schizont_culture->transfection iv_injection Intravenous Injection into Mouse transfection->iv_injection wr99210_invivo This compound Treatment (20 mg/kg, 4 days) iv_injection->wr99210_invivo blood_collection Collect Infected Blood iv_injection->blood_collection monitor_parasitemia_invivo Monitor Parasitemia wr99210_invivo->monitor_parasitemia_invivo collect_parasites_invivo Collect Resistant Parasites monitor_parasitemia_invivo->collect_parasites_invivo analysis Analysis of Transgenic Parasites (Genotyping, Phenotyping) collect_parasites_invivo->analysis wr99210_invitro In vitro Culture with This compound (6.25 ng/mL) blood_collection->wr99210_invitro reinject Wash & Re-inject into New Mouse wr99210_invitro->reinject repeat_cycle Repeat Cycle (up to 5x) reinject->repeat_cycle Enrichment reinject->analysis repeat_cycle->blood_collection

Caption: Workflow for generating and selecting this compound-resistant P. berghei.

Concluding Remarks

The use of this compound in conjunction with the human DHFR selectable marker is a robust and efficient method for the selection of transgenic Plasmodium berghei. This system is particularly valuable for sequential genetic manipulations, as it can be used after initial selection with pyrimethamine.[5][6][11] The choice between in vivo and in vitro selection will depend on the specific experimental goals, available resources, and the desired purity of the transgenic parasite population. Careful adherence to the optimized concentrations and protocols outlined in this document will facilitate the successful generation and isolation of genetically modified malaria parasites, thereby advancing our understanding of this complex disease. It is important to note that the effectiveness of commercial this compound stocks can vary, and it is advisable to verify the potency of a new batch.[1][2]

References

Application of WR99210 in CRISPR/Cas9 Gene Editing of Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR/Cas9 technology has revolutionized genetic engineering, offering an unprecedented ability to manipulate the genomes of various organisms, including the malaria parasite Plasmodium falciparum. A critical component of successful gene editing is the selection of cells that have incorporated the desired genetic modifications. In the context of P. falciparum, the antifolate drug WR99210 serves as a powerful and widely used selectable marker. This compound selectively inhibits the parasite's dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1][2] By introducing a resistant version of this enzyme, typically the human DHFR (hDHFR), along with the CRISPR/Cas9 machinery, researchers can effectively select for successfully transfected parasites.[1][3] This document provides detailed application notes and protocols for the use of this compound in CRISPR/Cas9-mediated gene editing of P. falciparum.

Mechanism of Action and Selection Principle

This compound is a potent inhibitor of the P. falciparum dihydrofolate reductase (PfDHFR) enzyme.[1][4] This enzyme is crucial for the parasite's survival as it catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and some amino acids. Inhibition of PfDHFR leads to parasite death.

The selection strategy relies on the differential sensitivity of the parasite and human DHFR enzymes to this compound. While this compound is highly effective against PfDHFR, it has a significantly lower affinity for human DHFR (hDHFR).[1][2] Therefore, plasmids engineered to express hDHFR can confer resistance to this compound in P. falciparum.

In a typical CRISPR/Cas9 experiment, a plasmid carrying the Cas9 nuclease, a single-guide RNA (sgRNA) targeting the gene of interest, a donor DNA template for homologous recombination, and the hDHFR gene as a selectable marker is introduced into the parasites.[3][5] Following transfection, the parasite culture is treated with this compound. Only the parasites that have successfully taken up the plasmid and express hDHFR will survive, allowing for the enrichment and isolation of genetically modified parasites.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of this compound in P. falciparum CRISPR/Cas9 experiments, compiled from various studies.

Table 1: this compound Working Concentrations for Selection

P. falciparum StrainThis compound ConcentrationReference
3D72.5 nM[6]
3D74 nM[7]
3D75 nM[8]
Dd25 nM[8]
NF542.5 nM[9]
General1.5 nM (for wild-type PfDHFR)[3]
General2.5 nM[3]

Table 2: Typical Timelines for this compound Selection

Experimental StageDurationReference
Drug pressure application post-transfection24 hours[8][10]
Initial drug selection period5-6 days[3][9]
Appearance of resistant parasites~20 days post-transfection[11]
Time to obtain marker-free clones~7 weeks post-transfection[3]

Experimental Protocols

Protocol 1: General Workflow for CRISPR/Cas9 Gene Editing using this compound Selection

This protocol outlines the key steps for performing a CRISPR/Cas9 gene editing experiment in P. falciparum using a plasmid-based system with this compound selection.

1. Plasmid Construction:

  • Design and clone the specific sgRNA targeting the gene of interest into a Cas9-expressing plasmid. This plasmid should also contain the human dihydrofolate reductase (hDHFR) expression cassette for this compound selection.[5]
  • Construct a donor template plasmid containing the desired genetic modification (e.g., gene knockout, point mutation, or tag insertion) flanked by homology arms corresponding to the genomic locus targeted by the sgRNA. In some systems, the donor template is included in the same plasmid as Cas9 and the sgRNA.[3]

2. P. falciparum Culture and Transfection:

  • Maintain P. falciparum cultures using standard in vitro cultivation methods.[8]
  • Synchronize the parasite culture to the ring stage.[10]
  • Prepare a mixture of the Cas9/sgRNA/hDHFR plasmid (50 µg) and the donor plasmid (50 µg) if using a two-plasmid system.[10]
  • Transfect the plasmids into uninfected red blood cells (RBCs) via electroporation.[12] Other established transfection protocols are also compatible.[12]
  • Add synchronized schizont-stage parasites to the transfected RBCs to allow for invasion.

3. This compound Selection:

  • Approximately 24 hours post-transfection, apply drug selection by adding this compound to the culture medium at the desired concentration (e.g., 2.5 nM).[8][10]
  • If using a two-plasmid system with a second selectable marker (e.g., blasticidin S deaminase), add the corresponding drug simultaneously.[3][10]
  • Maintain continuous drug pressure for the first 6-7 days, monitoring parasitemia.[3] Parasitemia is expected to become undetectable during this period.[3]
  • Continue to culture the parasites under this compound selection until resistant parasites emerge, which can take approximately 20 days.[11]

4. Verification of Genetic Modification:

  • Once a stable population of resistant parasites is established, isolate genomic DNA.
  • Perform PCR analysis and Sanger sequencing to confirm the desired genetic modification at the target locus.

Protocol 2: Preparation of this compound Stock Solution

It is crucial to use a reliable source of this compound, as some commercial stocks may contain inactive regioisomers.[13][14]

1. Reagent and Equipment:

  • This compound hydrochloride salt
  • Dimethyl sulfoxide (DMSO)
  • Sterile, nuclease-free microcentrifuge tubes

2. Procedure:

  • Prepare a 1 mM stock solution of this compound in DMSO.
  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -20°C.

Visualizations

CRISPR_Workflow cluster_transfection Transfection cluster_selection Selection cluster_outcome Outcome Plasmid CRISPR Plasmids (Cas9, sgRNA, hDHFR, Donor) Transfection Electroporation into RBCs Plasmid->Transfection Parasites P. falciparum Culture (Ring Stage) Parasites->Transfection Selection Add this compound (e.g., 2.5 nM) Transfection->Selection Culture Continuous Culture Selection->Culture Edited Genetically Edited Parasites Culture->Edited NonEdited Non-Transfected Parasites Culture->NonEdited Death Cell Death NonEdited->Death Selection_Mechanism cluster_parasite P. falciparum cluster_no_plasmid Without Plasmid cluster_with_plasmid With hDHFR Plasmid PfDHFR PfDHFR Folate_pathway_blocked Folate Pathway Blocked WR99210_inhibits This compound WR99210_inhibits->PfDHFR inhibits Parasite_death Parasite Death Folate_pathway_blocked->Parasite_death hDHFR hDHFR (from plasmid) Folate_pathway_active Folate Pathway Active WR99210_no_effect This compound WR99210_no_effect->hDHFR no inhibition Parasite_survival Parasite Survival & Proliferation Folate_pathway_active->Parasite_survival

References

Application Notes and Protocols for Long-Term Culture of Plasmodium falciparum with WR99210 Selection Pressure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

WR99210 is a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway essential for parasite survival. This document provides detailed protocols for the long-term in vitro culture of P. falciparum under continuous this compound selection pressure to generate and characterize drug-resistant parasite lines. Understanding the mechanisms of resistance to this compound is crucial for the development of new antimalarial drugs and for monitoring the emergence of drug resistance in the field.

The primary mechanism of action for this compound is the inhibition of dihydrofolate reductase (DHFR), which blocks the conversion of dihydrofolate to tetrahydrofolate, a precursor required for DNA synthesis and amino acid metabolism[1]. Resistance to this compound in P. falciparum is primarily associated with point mutations in the dhfr gene[2][3].

Data Presentation

Table 1: In Vitro Susceptibility of P. falciparum Strains to this compound
Parasite StrainRelevant dhfr MutationsIC50 (nM)Fold ResistanceReference
NF54Wild-type0.0561[1]
Dd2N51I, C59R, S108N0.6211[1]
Transfected with hDHFRN/A>2660>47,500[4]
This compound-Resistant MutantD54N~10-fold increase from parent~10[3][5]
Table 2: Common Mutations in the P. falciparum dhfr Gene Associated with Antifolate Resistance
CodonAmino Acid ChangeAssociated Drug Resistance
51N→IPyrimethamine, this compound (minor)
54D→NThis compound
59C→RPyrimethamine
108S→NPyrimethamine
164I→LPyrimethamine

Signaling Pathways and Experimental Workflows

Folate_Pathway_Inhibition cluster_parasite Plasmodium falciparum GTP GTP DHF Dihydrofolate (DHF) GTP->DHF Multiple Steps THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) Target Enzyme DHF->DHFR DNA_synthesis DNA Synthesis & Amino Acid Metabolism THF->DNA_synthesis DHFR->THF This compound This compound This compound->DHFR Inhibition

Caption: Inhibition of the Plasmodium falciparum folate biosynthesis pathway by this compound.

WR99210_Selection_Workflow start Start with drug-sensitive P. falciparum culture (e.g., NF54) culture Continuous in vitro culture start->culture determine_ic50 Determine baseline This compound IC50 culture->determine_ic50 drug_pressure Apply continuous this compound pressure (starting at IC50) determine_ic50->drug_pressure monitor Monitor parasitemia daily drug_pressure->monitor increase_pressure Gradually increase This compound concentration monitor->increase_pressure Parasite adaptation recovery Allow parasite recovery and growth monitor->recovery Parasite crash check_resistance Periodically determine This compound IC50 monitor->check_resistance increase_pressure->monitor recovery->monitor clone Clone resistant parasites by limiting dilution check_resistance->clone Significant IC50 shift characterize Characterize resistant clones: - Confirm IC50 - Sequence dhfr gene clone->characterize end Resistant parasite line established characterize->end

Caption: Experimental workflow for generating this compound-resistant P. falciparum.

Experimental Protocols

Protocol 1: Continuous In Vitro Culture of P. falciparum

This protocol is foundational for maintaining the parasite cultures required for drug selection experiments.

Materials:

  • P. falciparum strain (e.g., NF54)

  • Human erythrocytes (blood group O+)

  • Complete RPMI 1640 medium (cRPMI): RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax II.

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Sterile culture flasks (25 cm² or 75 cm²)

  • Incubator at 37°C

  • Giemsa stain and microscope

Procedure:

  • Thaw cryopreserved parasites or initiate culture from an existing one.

  • Maintain parasites in culture flasks at a 5% hematocrit in cRPMI.

  • Incubate at 37°C in a sealed chamber with the gas mixture.

  • Change the medium daily to replenish nutrients and remove waste products.

  • Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.

  • When parasitemia reaches 5-8%, dilute the culture with fresh erythrocytes and cRPMI to a parasitemia of 0.5-1%.

Protocol 2: Determination of this compound IC50

This protocol is used to determine the baseline sensitivity of the parasite strain and to monitor the development of resistance.

Materials:

  • Synchronized ring-stage P. falciparum culture (2% hematocrit, 1% parasitemia)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with SYBR Green I (1x final concentration)

Procedure:

  • Prepare serial dilutions of this compound in cRPMI in a 96-well plate.

  • Add 100 µL of the synchronized parasite culture to each well. Include drug-free wells as controls.

  • Incubate the plate for 72 hours under the standard culture conditions.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a microplate reader (excitation 485 nm, emission 530 nm).

  • Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Long-Term this compound Selection Pressure

This protocol describes the process of generating this compound-resistant parasites through continuous exposure to the drug.

Materials:

  • Actively growing, asynchronous P. falciparum culture

  • This compound

Procedure:

  • Initiate a culture of the drug-sensitive parent line (e.g., NF54) in a 25 cm² flask.

  • Determine the baseline IC50 for this compound as described in Protocol 2.

  • Begin drug pressure by adding this compound to the culture medium at a concentration equal to the IC50.

  • Maintain the culture under continuous drug pressure, changing the medium daily.

  • Monitor the parasitemia. A significant drop in parasitemia is expected initially.

  • Once the parasites have adapted and are growing steadily at the initial concentration, gradually increase the this compound concentration in stepwise increments (e.g., 1.5-2 fold).

  • Allow the parasite population to recover and stabilize at each new concentration before the next increase. This process can take several months.

  • Periodically determine the IC50 of the culture to monitor the level of resistance.

  • Once a significant increase in the IC50 is observed (e.g., >10-fold), the resistant population can be cloned.

Protocol 4: Cloning of Resistant Parasites and Genetic Characterization

This protocol is for isolating individual resistant parasite clones and identifying the genetic basis of resistance.

Materials:

  • This compound-resistant parasite culture

  • 96-well microplates

  • cRPMI with human erythrocytes

  • DNA extraction kit

  • PCR reagents for amplification of the dhfr gene

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Clone the resistant parasites by limiting dilution in a 96-well plate.

  • Expand the positive clones and confirm their resistant phenotype by re-determining the this compound IC50.

  • Extract genomic DNA from the resistant clones and the parental sensitive strain.

  • Amplify the entire coding sequence of the dhfr gene using PCR.

  • Sequence the PCR products to identify any mutations that have arisen in the resistant clones compared to the parental strain.

These protocols provide a framework for the in vitro selection and characterization of this compound-resistant P. falciparum. The specific parameters, such as the rate of drug concentration increase, may need to be optimized for different parasite strains.

References

Application Notes and Protocols for Sequential Gene Modification Using WR99210 and Other Selectable Markers

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the antifolate compound WR99210 in combination with other selectable markers for sequential and multi-gene modifications in parasites, particularly Plasmodium and Toxoplasma species.

Introduction

Genetic manipulation of parasites is a critical tool for understanding their biology and for the development of new drugs and vaccines. A key limitation in this process is the availability of a diverse set of selectable markers to allow for multiple rounds of genetic modification. This compound, a potent inhibitor of the parasite dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, in conjunction with the expression of the resistant human dihydrofolate reductase (hDHFR) gene, provides a powerful and widely used selection system.[1][2] This system can be effectively combined with other positive and negative selectable markers to facilitate sequential gene editing, such as gene knockouts, knock-ins, and complementations.

Mechanism of Action: this compound specifically targets the DHFR domain of the bifunctional DHFR-TS enzyme in parasites like Plasmodium falciparum, inhibiting the production of tetrahydrofolate, a crucial cofactor for DNA synthesis.[1][2] The human DHFR enzyme is significantly less sensitive to this compound, allowing for its use as a dominant selectable marker; cells expressing hDHFR can survive in the presence of otherwise lethal concentrations of the drug.[1][3][4][5]

Selectable Markers for Combination with this compound/hDHFR

Successful sequential gene modification relies on the use of independent selectable markers. The this compound/hDHFR system can be paired with several other markers, each with its own selection agent.

Positive Selectable Markers:

  • Pyrimethamine Resistance: Conferred by the expression of a mutated parasite DHFR-TS gene (e.g., from Toxoplasma gondii or P. berghei).[6][7]

  • Blasticidin S Resistance: Conferred by the blasticidin S deaminase (bsd) gene.[8][9]

  • G418 (Geneticin) Resistance: Conferred by the neomycin phosphotransferase (neo) gene.[9]

  • Atovaquone/DSM1 Resistance: Conferred by the yeast dihydroorotate dehydrogenase (yDHODH) gene.[8]

Negative Selectable Markers:

  • 5-Fluorocytosine (5-FC) Sensitivity: Conferred by the bifunctional yeast cytosine deaminase/uridyl phosphoribosyl transferase (yfcu) gene. This marker is used to select for parasites that have excised the marker cassette.[10]

Quantitative Data for Selectable Markers

The following tables summarize key quantitative data for the use of this compound and other selection agents in parasite transfection experiments.

Table 1: this compound Potency and Resistance Levels

Parasite SpeciesGenetic BackgroundSelection MarkerFold Increase in Resistance (IC50)Reference IC50 (Wild-Type)Reference IC50 (Transgenic)
Plasmodium falciparumWild-TypehDHFR (episomal)~4000-fold0.011 nM-
Plasmodium bergheiWild-TypehDHFR (episomal)~1000-fold--
Plasmodium bergheiWild-TypehDHFR (integrated, single copy)~5-fold--
Toxoplasma gondiiTachyzoites--Highly effective at 0-100 nM-

Data compiled from multiple sources.[6][8]

Table 2: IC50 Values for Other Selectable Markers in P. falciparum

Selection AgentSelectable Marker GeneParasite LineIC50
Blasticidin S-3D70.45 µg/ml
Blasticidin S-HB30.25 µg/ml
Blasticidin S-W20.15 µg/ml
Blasticidin S-Dd20.35 µg/ml
G418 (Geneticin)-3D7380 µg/ml
G418 (Geneticin)-HB3150 µg/ml
G418 (Geneticin)-W2200 µg/ml
G418 (Geneticin)-Dd2300 µg/ml
Blasticidin-ΔVP2 (yDHODH expressing)2840 nM
Blasticidin-Wild-Type2041 nM

Data for Blasticidin S and G418 from Mamoun et al. (2000)[9]. Data for Blasticidin in yDHODH expressing lines from Ganesan et al. (2011)[8].

Experimental Protocols

General Workflow for Sequential Gene Modification

The following diagram illustrates a typical workflow for sequential gene knockout using two different positive selectable markers.

G cluster_0 Round 1: Gene A Knockout cluster_1 Round 2: Gene B Knockout A1 Construct Plasmid 1 (Targeting vector for Gene A + hDHFR marker) A2 Transfect Parasites A1->A2 A3 Select with this compound A2->A3 A4 Clone and verify Gene A KO parasites A3->A4 B2 Transfect Gene A KO parasites A4->B2 Use verified clone for next round B1 Construct Plasmid 2 (Targeting vector for Gene B + bsd marker) B1->B2 B3 Select with Blasticidin B2->B3 B4 Clone and verify Gene A/B double KO parasites B3->B4

Caption: Workflow for sequential gene knockout using this compound/hDHFR and Blasticidin/bsd.

Protocol for Transfection of Plasmodium falciparum

This protocol is adapted from several sources for the stable integration of a plasmid expressing hDHFR.

Materials:

  • P. falciparum culture (e.g., 3D7 strain) at 5-10% ring-stage parasitemia.

  • Complete culture medium (RPMI-HEPES with Albumax I).

  • Purified plasmid DNA (100-150 µg).

  • Cytomix buffer.

  • Electroporation cuvette (0.2 cm gap).

  • Electroporator.

  • This compound stock solution.

Procedure:

  • Parasite Preparation: Synchronize P. falciparum cultures to obtain a high percentage of ring-stage parasites (5-10% parasitemia).

  • Erythrocyte Preparation: Wash human erythrocytes in RPMI 1640.

  • Electroporation:

    • Combine 50 µg of plasmid DNA with packed erythrocytes in Cytomix to a final volume of 400 µl.[11]

    • Transfer the cell suspension to a pre-chilled 0.2 cm electroporation cuvette.

    • Electroporate using a Bio-Rad Gene Pulser at 0.31 kV and 960 µF.[11]

    • Immediately after electroporation, wash the erythrocytes once with RPMI 1640.

  • Culture Initiation: Resuspend the electroporated erythrocytes to a 5% hematocrit in complete culture medium and add the parasite culture.

  • Drug Selection:

    • Allow the parasites to invade the transfected erythrocytes and grow for one intra-erythrocytic cycle (approximately 48 hours) without drug pressure.

    • On day 3 post-transfection, add this compound to the culture medium to a final concentration of 2.5 nM.[12][13]

  • Maintenance and Monitoring:

    • Maintain the cultures under continuous drug pressure.

    • Monitor for the appearance of drug-resistant parasites by Giemsa-stained blood smears, typically twice a week.[13]

    • Stably transfected parasites usually reappear within 3-4 weeks.

Protocol for Sequential Transfection
  • First Round of Transfection: Follow the protocol above to generate a transgenic parasite line with an integrated or episomal plasmid containing the first selectable marker (e.g., hDHFR).

  • Clonal Selection: It is highly recommended to obtain a clonal population of the modified parasites before proceeding to the next round of transfection.

  • Second Round of Transfection:

    • Use the verified clonal parasite line from the first round for the second transfection.

    • Prepare the second plasmid containing a different selectable marker (e.g., bsd for blasticidin resistance).

    • Repeat the transfection protocol as described above.

    • For selection, use the appropriate drug for the second marker (e.g., 2 µg/mL blasticidin-S). It is crucial to maintain the first selection drug (e.g., 2.5 nM this compound) if the first plasmid is to be maintained episomally.[12]

Signaling Pathways and Logical Relationships

The folate pathway is the target of this compound. Understanding this pathway is crucial for appreciating the mechanism of selection.

G cluster_parasite Parasite Folate Pathway DHF Dihydrofolate (DHF) DHFR_TS Parasite DHFR-TS DHF->DHFR_TS Substrate hDHFR Human DHFR (hDHFR) (from transgene) DHF->hDHFR Substrate THF Tetrahydrofolate (THF) DNA_syn DNA Synthesis THF->DNA_syn DHFR_TS->THF Product This compound This compound This compound->DHFR_TS Inhibits hDHFR->THF Product

Caption: Mechanism of this compound action and hDHFR-mediated resistance in the parasite folate pathway.

This diagram illustrates that this compound inhibits the parasite's DHFR-TS, blocking the conversion of DHF to THF and thus halting DNA synthesis. The expression of the transgene-encoded human DHFR bypasses this block by providing an alternative, this compound-insensitive enzyme to produce THF, allowing the parasite to survive.

Conclusion

The combination of this compound with other selectable markers is a cornerstone of modern molecular parasitology. It enables complex, multi-step genetic modifications that are essential for dissecting gene function, validating drug targets, and developing attenuated parasite lines for vaccine research. Careful planning of the sequence of marker use and rigorous verification at each step are critical for the success of these advanced genetic engineering strategies.

References

Application Notes and Protocols for WR99210 in Generating Knockout and Knock-in Parasite Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using WR99210, a potent antifolate agent, for the selection of genetically modified parasites, particularly Plasmodium falciparum. This document outlines the underlying principles, detailed experimental protocols for generating knockout and knock-in parasite lines, and quantitative data to aid in experimental design.

Introduction to this compound-Based Selection

This compound is a dihydrofolate reductase (DHFR) inhibitor that potently targets the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme in Plasmodium species, effectively blocking the production of tetrahydrofolate, a crucial component for DNA synthesis and amino acid metabolism.[1][2] This selective toxicity makes it an invaluable tool for genetic manipulation of parasites. The basis of its use as a selectable marker lies in the expression of the human DHFR (hDHFR) gene in the parasite.[1][3] The human version of the DHFR enzyme is significantly less sensitive to this compound, and parasites successfully transfected with a plasmid carrying the hDHFR gene can therefore survive in the presence of the drug.[1][2][4] This powerful selection system has been widely adopted for the generation of transgenic parasites, including knockout and knock-in lines, often in conjunction with advanced gene-editing technologies like CRISPR/Cas9.[5][6]

Mechanism of Action and Selection Principle

The folate pathway is essential for parasite survival. The parasite's DHFR enzyme is a critical component of this pathway. This compound specifically binds to and inhibits the parasite DHFR, leading to cell death. However, when parasites are transfected with a plasmid containing the hDHFR gene, they express the human DHFR enzyme. This enzyme is not inhibited by this compound at concentrations that are lethal to wild-type parasites.[3][4] Consequently, only the parasites that have successfully taken up and are expressing the hDHFR gene will survive and proliferate in a culture medium containing this compound. This allows for the selection and isolation of genetically modified parasite lines.

cluster_parasite Plasmodium falciparum cluster_transfection Genetic Modification DHFR_parasite Parasite DHFR-TS Folate_Metabolism Folate Metabolism (DNA Synthesis) DHFR_parasite->Folate_Metabolism Essential for Parasite_Death Parasite Death Folate_Metabolism->Parasite_Death Blocked Parasite_Survival Parasite Survival & Proliferation Folate_Metabolism->Parasite_Survival This compound This compound This compound->DHFR_parasite Inhibits hDHFR_protein Human DHFR (hDHFR) This compound->hDHFR_protein Does not inhibit hDHFR_plasmid hDHFR Plasmid hDHFR_plasmid->hDHFR_protein Expresses hDHFR_protein->Folate_Metabolism Rescues

Mechanism of this compound selection in P. falciparum.

Quantitative Data for Experimental Design

The following table summarizes key quantitative parameters for using this compound in P. falciparum transfections. These values are intended as a guide, and optimal conditions may vary depending on the parasite strain, plasmid construct, and specific experimental setup.

ParameterValueReference(s)
This compound Stock Solution 25 µM in tissue culture-grade water or culture medium[5]
Working Concentration for Selection 1.5 nM - 10 nM (2.5 nM is common)[5][7][8]
Duration of Drug Selection 4-6 days, or until parasites reappear[5][9]
Time to Reappearance of Transfectants Typically 2-4 weeks post-transfection[5]
Fold Resistance Conferred by hDHFR ~4,000-fold increase in resistance to this compound[4]

Experimental Protocols

General Considerations
  • Aseptic Technique: All procedures should be performed under sterile conditions in a laminar flow hood to prevent contamination of parasite cultures.

  • Parasite Culture: P. falciparum parasites should be maintained in human red blood cells (RBCs) at a specified hematocrit in a complete culture medium and incubated under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.[10][11]

  • Plasmid Preparation: High-quality, endotoxin-free plasmid DNA is crucial for successful transfection. A typical transfection requires 50-100 µg of each plasmid.[5][10]

Protocol 1: Generating Knockout Parasite Lines using CRISPR/Cas9 and this compound Selection

This protocol describes the generation of a gene knockout using a two-plasmid CRISPR/Cas9 system, where one plasmid expresses Cas9 and a guide RNA, and the other provides a repair template that replaces the target gene with a selectable marker cassette (e.g., hDHFR).

Materials:

  • Synchronized ring-stage P. falciparum culture (5-10% parasitemia)

  • Cas9-expressing plasmid (containing a selectable marker such as blasticidin S deaminase, bsd)

  • Donor plasmid with homology arms flanking the hDHFR selectable marker and a specific single guide RNA (sgRNA)

  • Cytomix buffer

  • Electroporation cuvettes (0.2 cm gap)

  • Electroporator

  • This compound

  • Blasticidin S

Procedure:

  • Parasite Preparation: Start with a synchronized culture of P. falciparum at the ring stage with a parasitemia of 5-10%.[5]

  • Transfection:

    • Pellet the infected RBCs and wash them with Cytomix.

    • Resuspend the cells in Cytomix containing 50 µg of the Cas9 plasmid and 50 µg of the donor plasmid.[5]

    • Transfer the mixture to an electroporation cuvette and apply a single pulse.

    • Immediately transfer the electroporated cells to a culture flask with fresh medium and RBCs.[5]

  • Drug Selection:

    • 24-48 hours post-transfection, add this compound to a final concentration of 2.5 nM and blasticidin to 2.5 µg/mL.[5]

    • Maintain drug pressure for approximately 6 days, replacing the medium daily.[5] Parasitemia should become undetectable during this period.[5]

  • Parasite Recovery and Analysis:

    • After the initial selection period, continue culturing the parasites in a medium containing this compound.

    • Monitor for the reappearance of parasites by Giemsa-stained blood smears, typically within 2-4 weeks.[5]

    • Once parasites are established, confirm the correct integration of the hDHFR cassette and disruption of the target gene by PCR and Southern blot analysis.

  • Cloning: Clone the transgenic parasites by limiting dilution to obtain a clonal population.[6]

cluster_workflow Knockout Generation Workflow Start Synchronized Ring-Stage P. falciparum Culture Transfection Co-transfect with Cas9 and Donor Plasmids Start->Transfection Selection Apply this compound & Blasticidin Selection (4-6 days) Transfection->Selection Recovery Culture until Parasites Reappear Selection->Recovery Analysis Genotypic Analysis (PCR, Southern Blot) Recovery->Analysis Cloning Cloning by Limiting Dilution Analysis->Cloning End Clonal Knockout Parasite Line Cloning->End

Workflow for generating knockout parasites.
Protocol 2: Generating Knock-in Parasite Lines using this compound Selection

This protocol outlines the procedure for introducing a specific genetic modification (e.g., a point mutation or a tag) into a target gene using a similar CRISPR/Cas9 approach. The key difference is the design of the donor plasmid, which will contain the desired modification within the homology arms.

Materials:

  • Same as for the knockout protocol, with the donor plasmid designed for knock-in.

Procedure:

  • Donor Plasmid Design: The donor plasmid should contain the desired genetic modification (e.g., point mutation, tag) flanked by homology arms corresponding to the genomic locus of interest. The plasmid will also carry the hDHFR selectable marker.

  • Parasite Preparation and Transfection: Follow the same procedure as described in Protocol 1 for parasite preparation and electroporation, co-transfecting the Cas9 plasmid and the knock-in donor plasmid.

  • Drug Selection: Apply selection with 2.5 nM this compound (and blasticidin if the Cas9 plasmid has a bsd marker) as described previously.[5]

  • Parasite Recovery and Analysis:

    • Culture the parasites under this compound selection until a resistant population emerges.

    • Perform genomic DNA extraction and PCR amplify the target locus.

    • Sequence the PCR product to confirm the introduction of the desired genetic modification.

    • Further analysis by Southern blot or Western blot (if a tag was introduced) can be performed to verify the modification.

  • Cloning: Obtain a clonal population of the knock-in parasite line by limiting dilution.[6]

cluster_workflow Knock-in Generation Workflow Start Synchronized Ring-Stage P. falciparum Culture Transfection Co-transfect with Cas9 and Knock-in Donor Plasmids Start->Transfection Selection Apply this compound & Blasticidin Selection Transfection->Selection Recovery Culture until Parasites Reappear Selection->Recovery Analysis Genotypic Analysis (PCR, Sequencing) Recovery->Analysis Cloning Cloning by Limiting Dilution Analysis->Cloning End Clonal Knock-in Parasite Line Cloning->End

Workflow for generating knock-in parasites.

Troubleshooting and Important Considerations

  • Ineffective this compound: There have been reports of inactive batches of this compound due to regioisomerization.[1][12] It is crucial to source this compound from a reliable supplier and to test its efficacy on wild-type parasites before use in selection experiments.

  • No Parasite Recovery: If no parasites reappear after several weeks, consider optimizing the transfection efficiency, checking the quality and concentration of the plasmid DNA, and verifying the activity of the this compound stock.

  • Episomal vs. Integrated Plasmids: The hDHFR marker can be maintained on an episomal plasmid or integrated into the parasite genome. For stable genetic modifications, integration is preferred. The experimental design, particularly the use of gene editing tools like CRISPR/Cas9, will determine the outcome.

  • Sequential Genetic Manipulations: The use of hDHFR as a selectable marker in conjunction with other markers, such as those conferring resistance to pyrimethamine, allows for sequential genetic modifications in the same parasite line.[13][14]

By following these detailed application notes and protocols, researchers can effectively utilize this compound for the selection of knockout and knock-in parasite lines, facilitating a deeper understanding of parasite biology and aiding in the development of new antimalarial drugs.

References

Application Notes and Protocols for WR99210-Based Parasite Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of WR99210 in the selection of genetically modified Plasmodium parasites. This compound is a potent and selective inhibitor of Plasmodium dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This characteristic makes it an invaluable tool for the positive selection of parasites expressing a drug-insensitive version of DHFR, typically the human ortholog (hDHFR).

Mechanism of Action and Signaling Pathway

This compound acts by binding to the active site of the Plasmodium dihydrofolate reductase-thymidylate synthase (DHFR-TS) bifunctional enzyme, thereby blocking the production of tetrahydrofolate.[1] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides and certain amino acids, and its depletion is lethal to the parasite. The selectivity of this compound arises from its significantly weaker interaction with human DHFR, allowing for the selection of parasites that have been genetically engineered to express hDHFR.[1][2] The expression of hDHFR can lead to a 4,000-fold increase in the half-maximal effective concentration (EC50) of this compound against transformed parasites.[1][3]

The folate biosynthesis pathway is a key target for antimalarial drugs. Dihydrofolate reductase (DHFR) is a crucial enzyme in this pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and parasite survival.[4] Antifolates like pyrimethamine and this compound inhibit Plasmodium DHFR.[4][5] However, mutations in the dhfr gene can lead to resistance against pyrimethamine.[4][6][7] this compound was developed to be effective against both wild-type and pyrimethamine-resistant parasite strains.[6][8]

Folate Biosynthesis Pathway Inhibition by this compound Folate Biosynthesis Pathway and Inhibition by this compound cluster_parasite Plasmodium Parasite cluster_transfection Genetic Modification cluster_selection Selection Outcome DHF Dihydrofolate (DHF) PfDHFR Plasmodium DHFR-TS DHF->PfDHFR substrate THF Tetrahydrofolate (THF) DNA_Synth DNA Synthesis & Parasite Survival THF->DNA_Synth PfDHFR->THF product This compound This compound This compound->PfDHFR inhibition hDHFR_plasmid Plasmid with hDHFR gene Transfection Transfection hDHFR_plasmid->Transfection Transfection->PfDHFR hDHFR_expression Expression of human DHFR (hDHFR) hDHFR_expression->DHF bypasses inhibition DNA_Synth_Selected DNA Synthesis & Survival of Transfected Parasites hDHFR_expression->DNA_Synth_Selected In Vitro this compound Selection Workflow In Vitro this compound Selection Workflow start Start transfection Day 0: Transfect Ring-Stage Parasites with hDHFR Plasmid start->transfection drug_free Day 0-2: Culture without This compound Pressure transfection->drug_free add_drug Day 2: Add 2.5 nM this compound to Culture Medium drug_free->add_drug monitor Days 3-14: Daily Media Change & Parasitemia Monitoring add_drug->monitor parasite_crash Parasitemia Becomes Undetectable monitor->parasite_crash maintain Weeks 2-4: Continue Culture under Drug Pressure parasite_crash->maintain emergence Resistant Parasites Emerge maintain->emergence expand Expand Resistant Parasite Population emergence->expand end End expand->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Plasmodium Culture Selection with WR99210

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with WR99210 selection in Plasmodium culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a selection agent?

This compound is a potent dihydrofolate reductase (DHFR) inhibitor.[1][2] It specifically targets the Plasmodium bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, disrupting the folate pathway and thereby inhibiting parasite growth.[1] For selection purposes, researchers transfect parasites with a plasmid carrying the human dhfr gene. The human DHFR enzyme is significantly less sensitive to this compound than the parasite's enzyme.[1][3][4] This allows for the selective growth of parasites that have successfully taken up the plasmid, while the growth of non-transfected parasites is inhibited.

Q2: My this compound selection is not working. What are the common causes of failure?

Failure of this compound selection can be attributed to several factors:

  • Inactive this compound: The most critical issue can be the quality of the this compound stock itself. Studies have shown that some commercial stocks of this compound may contain an inactive regioisomer, which will not inhibit parasite growth.[1][5]

  • Suboptimal Drug Concentration: Using a this compound concentration that is too low will result in incomplete killing of non-transfected parasites. Conversely, a concentration that is too high may be toxic even to transfected parasites, especially in the initial days post-transfection.

  • Low Transfection Efficiency: If the initial transfection efficiency is very low, the number of resistant parasites may be too small to be detected or to sustain the culture.

  • Plasmid Integrity Issues: The plasmid DNA used for transfection may be of poor quality (e.g., degraded or containing mutations in the hdhfr gene or promoter region).

  • Unhealthy Parasite Culture: The overall health of the parasite culture pre- and post-transfection is crucial. Stressed parasites may not survive the transfection and selection process.

Q3: How can I test the activity of my this compound stock?

It is highly recommended to test the activity of your this compound stock on your wild-type (non-transfected) parasite line. You can perform a standard drug sensitivity assay to determine the IC50 (half-maximal inhibitory concentration). A potent this compound stock should inhibit the growth of wild-type P. falciparum at low nanomolar concentrations.[1] If your stock is ineffective even at micromolar concentrations, it is likely inactive.[1][5]

Q4: What is the recommended concentration of this compound for selection?

The optimal concentration of this compound for selection can vary between laboratories and parasite strains. However, a commonly used concentration for the selection of P. falciparum expressing the human dhfr gene is 2.5 nM.[6][7] It is advisable to start with this concentration and optimize if necessary.

Troubleshooting Guide

This guide provides a step-by-step approach to resolving this compound selection failure.

Problem 1: No parasite recovery after transfection and this compound selection.

This issue can arise from problems with the transfection process itself or the initial drug pressure being too high.

Troubleshooting Workflow

start Start: No parasite recovery q1 Check transfection efficiency. Did you have a positive control (e.g., GFP expression)? start->q1 a1_yes Yes, transfection was successful q1->a1_yes Yes a1_no No, transfection likely failed q1->a1_no No q3 Was the initial this compound concentration too high? a1_yes->q3 q2 Review transfection protocol. - DNA quality and quantity? - Electroporation settings? - Parasite health? a1_no->q2 a2_sol Optimize transfection protocol q2->a2_sol a3_yes Yes, likely initial toxicity q3->a3_yes Yes a3_no No, concentration was standard (e.g., 2.5 nM) q3->a3_no No q4 Reduce initial drug concentration or delay drug addition post-transfection a3_yes->q4 q5 Consider other issues: - Inactive this compound (see Problem 2) - Contamination a3_no->q5 start Start: Wild-type parasites growing with this compound q1 Verify this compound concentration in the culture medium. start->q1 a1_correct Concentration is correct q1->a1_correct Correct a1_incorrect Concentration is incorrect q1->a1_incorrect Incorrect q3 Test the activity of the this compound stock on a wild-type parasite line (IC50 assay). a1_correct->q3 q2 Adjust to the correct concentration a1_incorrect->q2 a3_active Stock is active (low nM IC50) q3->a3_active Active a3_inactive Stock is inactive (µM IC50 or no effect) q3->a3_inactive Inactive q4 Increase this compound concentration incrementally a3_active->q4 q5 Obtain a new, verified batch of this compound. Check for regioisomerization issues. a3_inactive->q5 cluster_parasite Plasmodium falciparum cluster_selection Selection Principle pfDHFR Plasmodium DHFR-TS folate_pathway Folate Pathway pfDHFR->folate_pathway Essential for dna_synthesis DNA Synthesis folate_pathway->dna_synthesis Required for parasite_death Parasite Death dna_synthesis->parasite_death Inhibition leads to This compound This compound This compound->pfDHFR Inhibits hDHFR Human DHFR This compound->hDHFR Does not inhibit effectively plasmid Transfection Plasmid (contains human dhfr) plasmid->hDHFR Expresses parasite_survival Transfected Parasite Survival & Growth hDHFR->parasite_survival Allows folate synthesis in presence of this compound

References

Technical Support Center: WR99210 Isomer Identification and Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and addressing issues related to the inactive isomer of WR99210.

Frequently Asked Questions (FAQs)

Q1: My Plasmodium falciparum cultures are not responding to this compound treatment. What could be the issue?

A1: A known issue with some commercial stocks of this compound is the presence of an inactive regioisomer.[1][2][3][4][5] This isomer has the same mass as the active compound but is ineffective at inhibiting the parasite's dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, even at micromolar concentrations.[2][3][4][5] We recommend verifying the integrity of your this compound stock.

Q2: How can I determine if my this compound stock contains the inactive isomer?

A2: While mass spectrometry cannot differentiate between the active and inactive isomers due to their identical molecular formulae, several other analytical techniques can be used.[1][2][3][5] These include Thin-Layer Chromatography (TLC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and UV-visible spectroscopy.[1][2][3][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can definitively confirm the structure of each isomer.[1][6]

Q3: What is the structural difference between the active and inactive isomers of this compound?

A3: The inactive compound is a regioisomer of this compound, specifically a dihydrotriazine isomer.[2][4][5] This structural rearrangement involves a repositioning of the propoxyl substituent on the triazine ring.[1][2] This seemingly minor change significantly alters the molecule's shape, preventing it from binding effectively to the active site of the P. falciparum DHFR-TS enzyme.[2][3][4][5][6]

Q4: What causes the formation of the inactive isomer?

A4: The active this compound can spontaneously rearrange to the inactive isomer, particularly under basic conditions.[1][3][4][6] To enhance stability, this compound is often supplied as a hydrochloride (HCl) salt.[3][4][6] If your stock is a free base or has been exposed to basic solutions, the risk of isomerization is higher.

Q5: Can I separate the active isomer from the inactive one?

A5: Yes, chromatographic techniques like RP-HPLC can be used to separate the two isomers based on their different retention times.[1][6]

Troubleshooting Guide

Symptom Possible Cause Recommended Action
No observable effect of this compound on P. falciparum culture growth at expected nanomolar concentrations.Your this compound stock may primarily consist of the inactive isomer.1. Perform a quick check using UV-vis spectroscopy or TLC as described in the protocols below.2. If the presence of the inactive isomer is suspected, confirm with RP-HPLC.3. Obtain a new stock of this compound, preferably as the HCl salt, from a reliable supplier.
Inconsistent results between different batches of this compound.One or more batches may have undergone isomerization.1. Analyze all batches using one of the recommended analytical techniques (UV-vis, TLC, or RP-HPLC) to assess the presence of the inactive isomer.2. Store this compound stocks as recommended (as HCl salt, protected from basic conditions) to prevent future isomerization.

Experimental Protocols

Protocol 1: Rapid Quality Control of this compound by UV-visible Spectroscopy

This method allows for a quick assessment of your this compound stock.

Methodology:

  • Prepare solutions of your this compound stock and a trusted standard (if available) in a suitable solvent (e.g., a 2:1 mixture of tetrahydrofuran and methanol).

  • Acquire the UV-vis absorption spectrum for each sample from 220 nm to 300 nm.

  • Analysis: The active this compound isomer exhibits a characteristic plateau or shoulder in the 230-240 nm region. The inactive isomer has a distinctly different absorption profile in this range.[1][2][3]

Protocol 2: Isomer Separation by Thin-Layer Chromatography (TLC)

Methodology:

  • Dissolve your this compound sample in a suitable solvent (e.g., 2:1 tetrahydrofuran:methanol).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Develop the plate using a solvent system of chloroform:diethyl ether:methanol.

  • Visualize the spots under UV light.

  • Analysis: The active and inactive isomers will have different retention factors (Rf). In one reported experiment, the active isomer had an Rf of 0.30, while the inactive isomer had an Rf of 0.37.[6]

Protocol 3: Quantitative Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Methodology:

  • Prepare your this compound sample and mobile phase.

  • Inject the sample onto a suitable C18 RP-HPLC column.

  • Elute the isomers using an appropriate gradient and buffer system.

  • Monitor the elution profile with a UV detector.

  • Analysis: The active and inactive isomers will have distinct retention times. For example, one study reported a retention time of 13.7 minutes for the active isomer and 13.1 minutes for the inactive isomer.[1][6]

Quantitative Data Summary

Isomer Biological Activity (EC50 against P. falciparum) Analytical Characteristics
Active this compound Effective at low nanomolar concentrations.[2][3][4][5]TLC (Rf): ~0.30RP-HPLC (tR): ~13.7 minUV-vis: Shows a plateau/shoulder at 230-240 nm.[1]
Inactive Isomer Ineffective, even at micromolar concentrations.[2][3][4][5]TLC (Rf): ~0.37RP-HPLC (tR): ~13.1 minUV-vis: Lacks the distinct 230-240 nm feature.[1]

Visualizations

Signaling Pathway and Mechanism of Action

WR99210_Mechanism cluster_parasite Plasmodium falciparum cluster_drug Drug Action DHFR_TS DHFR-TS Enzyme THF Tetrahydrofolate (THF) DHFR_TS->THF Product DHF Dihydrofolate (DHF) DHF->DHFR_TS Substrate DNA Synthesis DNA Synthesis THF->DNA Synthesis Active_this compound Active this compound Active_this compound->DHFR_TS Inhibits Inactive_Isomer Inactive Isomer Inactive_Isomer->DHFR_TS No significant inhibition

Caption: Mechanism of action of active and inactive this compound isomers on the P. falciparum DHFR-TS enzyme.

Experimental Workflow for Isomer Identification

Isomer_Identification_Workflow Start Start: Suspected Inactive this compound UV_Vis Rapid Screen: UV-vis Spectroscopy Start->UV_Vis TLC Separation: Thin-Layer Chromatography UV_Vis->TLC If abnormal spectrum HPLC Confirmation & Quantification: RP-HPLC TLC->HPLC If multiple spots Active Result: Active Isomer Confirmed TLC->Active If single correct Rf spot NMR Definitive Structure: NMR Spectroscopy HPLC->NMR For structural confirmation HPLC->Active If only active peak present Inactive Result: Inactive Isomer Detected HPLC->Inactive If inactive peak present

Caption: A logical workflow for the identification and confirmation of the inactive this compound isomer.

References

Technical Support Center: Optimizing WR99210 Concentration for Plasmodium Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the antifolate drug WR99210 in experiments with various Plasmodium strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of the Plasmodium dihydrofolate reductase (DHFR) enzyme.[1][2] This enzyme is a critical component of the folate biosynthesis pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides, which are required for DNA replication and parasite proliferation.[1] By binding to the DHFR active site, this compound blocks this conversion, ultimately halting parasite growth.[1] Its primary and only significant target in the parasite is the DHFR enzyme.[3][4]

Q2: Why is this compound effective against Plasmodium strains that are resistant to other antifolates like pyrimethamine?

A2: Resistance to pyrimethamine in Plasmodium falciparum is often associated with specific point mutations in the dhfr gene (e.g., at codons 51, 59, 108, and 164).[5] this compound, a dihydrotriazine compound, has a flexible side chain that allows it to maintain tight binding affinity to various mutant forms of the parasite's DHFR enzyme, even those that confer resistance to more rigid inhibitors like pyrimethamine.[5] This makes it a valuable tool for research and a potential component in combination therapies.[5][6] In some cases, mutations that cause high-level pyrimethamine resistance can even render the P. vivax DHFR enzyme more sensitive to this compound.[7][8]

Q3: What is the primary application of this compound in a laboratory setting?

A3: Beyond its investigation as a potential antimalarial drug, this compound is widely used in the laboratory as a selection agent for the genetic modification of Plasmodium parasites.[1][9] Researchers can introduce a plasmid containing a gene of interest along with a human dhfr gene (hDHFR) into the parasites. Since this compound interacts only weakly with human DHFR, transformed parasites expressing hDHFR can survive in the presence of the drug, while untransformed parasites are killed.[1][4][10] A typical concentration used for selecting transformed parasites is 2.5 nM.[11]

Q4: Are there known stability issues with this compound?

A4: Yes, a significant issue with some commercial stocks of this compound is its potential to undergo chemical rearrangement into an inactive regioisomer.[1][9] This has been identified as a cause for experimental failure where the drug appears ineffective even at high concentrations.[1] The inactive isomer fits poorly into the DHFR active site.[1][9] It is recommended to monitor this compound stocks, particularly if they are not supplied as a hydrochloride salt or have been exposed to basic conditions, which may promote this rearrangement.[1][9]

Troubleshooting Guide

Problem 1: My untransformed, wild-type parasites are not being killed by standard concentrations of this compound.

  • Possible Cause 1: Inactive Drug Stock. The most likely cause is the chemical inactivation of this compound through regioisomerization.[1][9] Stocks from different commercial sources have shown variability in efficacy, with some being completely ineffective even at micromolar concentrations.[1]

    • Solution:

      • Acquire a new, reliable stock of this compound, preferably as the hydrochloride salt, which is more stable.[1]

      • Test the new stock on a sensitive control strain to confirm its activity.

      • If possible, use absorption spectroscopy or other analytical methods to check for the presence of the inactive regioisomer in your current stock.[1]

  • Possible Cause 2: Incorrect Drug Dilution. Errors in calculating or preparing drug dilutions can lead to a final concentration that is too low to be effective.

    • Solution:

      • Carefully recalculate all dilutions from the stock solution to the final plate concentration.

      • Prepare fresh dilutions from the stock solution for each experiment. This compound can be unstable in solution, so freshly prepared dilutions are recommended.[2]

      • Ensure the solvent used for the stock solution (e.g., DMSO) is pure and does not interfere with the assay.

Problem 2: I am seeing significant variation in my IC50 values between experiments.

  • Possible Cause 1: Inconsistent Parasite Stage. The susceptibility of Plasmodium parasites to antimalarial drugs can vary depending on their developmental stage.

    • Solution: Always use tightly synchronized parasite cultures for susceptibility assays. Ring-stage parasites are typically used for initiating these assays.[12]

  • Possible Cause 2: Fluctuation in Assay Conditions. Minor variations in incubation time, temperature, gas mixture, or initial parasitemia can affect parasite growth and, consequently, the calculated IC50 value.

    • Solution: Strictly adhere to a standardized protocol for all experiments. Keep detailed records of all parameters for each assay to identify potential sources of variation. While absolute IC50 values may vary by up to 30% between experiments, the relative differences between parasite lines should remain consistent.[13]

Quantitative Data: In Vitro Susceptibility to this compound

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various P. falciparum strains. Note that values can differ based on assay methodology and laboratory conditions.

P. falciparum StrainKey CharacteristicsReported IC50 (nM)Reference
FCB Pyrimethamine-resistant~0.65 - 2.6[3]
Various Strains Pyrimethamine-sensitive & resistant<0.075[2]
3D7/pHDWT (transformed) Expressing wild-type human DHFR>600[13]
3D7 (non-transformed) Control for transformation~0.65[13]

Experimental Protocols

Protocol: Determination of this compound IC50 using a [³H]-Hypoxanthine Incorporation Assay

This protocol outlines a standard method for assessing the in vitro susceptibility of P. falciparum to this compound.

1. Materials and Reagents:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine, and gentamicin)

  • Washed human erythrocytes (O+)

  • This compound hydrochloride

  • DMSO (for drug stock preparation)

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Cell harvester and filter mats

  • Scintillation counter and fluid

2. Procedure:

  • Drug Plate Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 nM).

    • Add the diluted drug solutions to the wells of a 96-well plate. Include drug-free wells (negative control) and uninfected erythrocyte wells (background control).

  • Parasite Inoculation:

    • Adjust the synchronized ring-stage parasite culture to the desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%).

    • Add the parasite suspension to each well of the drug plate.

  • Incubation:

    • Incubate the plate for 24 hours in a sealed chamber with a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.

    • After 24 hours, add [³H]-hypoxanthine to each well.

    • Continue to incubate for an additional 24 hours under the same conditions.

  • Harvesting and Measurement:

    • Freeze the plate to lyse the cells.

    • Thaw the plate and harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.

    • Wash the filter mat to remove unincorporated [³H]-hypoxanthine.

    • Measure the incorporated radioactivity for each well using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control wells.

  • Plot the percentage of inhibition against the log of the drug concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve or by linear regression on the linear portion of the curve.[14]

Visualizations

Diagram 1: Folate Biosynthesis Pathway Inhibition

Folate_Pathway DHF Dihydrofolate (DHF) DHFR Plasmodium DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides Cofactor DHFR->THF Product This compound This compound This compound->DHFR Inhibition

Caption: Mechanism of this compound action on the Plasmodium folate pathway.

Diagram 2: Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synchronize Parasites (Ring Stage) C Add Parasites & Drugs to 96-Well Plate A->C B Prepare Serial Drug Dilutions (this compound) B->C D Incubate (e.g., 48h) C->D E Add Growth Marker (e.g., [3H]-Hypoxanthine or SYBR Green I) D->E F Read Plate (Scintillation or Fluorescence) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: Standard workflow for determining the IC50 of this compound.

Diagram 3: Troubleshooting Logic for this compound Ineffectiveness

Troubleshooting_Flowchart Start Untransformed Parasites Survive this compound Treatment CheckDrug Is the drug stock known to be active? Start->CheckDrug CheckControls Are assay controls (no drug, uninfected RBCs) behaving as expected? CheckDrug->CheckControls Yes Action_NewDrug Source and validate a new drug stock. (Possible Regioisomerization) CheckDrug->Action_NewDrug No / Unsure CheckDilutions Were drug dilutions prepared correctly & freshly? CheckControls->CheckDilutions Yes Action_FixAssay Troubleshoot general assay conditions (reagents, culture health) CheckControls->Action_FixAssay No Action_RedoDilutions Prepare fresh dilutions and re-verify calculations. CheckDilutions->Action_RedoDilutions No End Problem Resolved CheckDilutions->End Yes Action_NewDrug->End Action_FixAssay->End Action_RedoDilutions->End

Caption: A logical guide for troubleshooting this compound inactivity.

References

Technical Support Center: Spontaneous Resistance to WR99210 in Long-Term Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antimalarial compound WR99210, particularly concerning the emergence of spontaneous resistance in long-term in vitro cultures of parasites like Plasmodium falciparum.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum.[1][2][3][4] This enzyme is a critical component of the folate pathway, which is essential for the synthesis of precursors for DNA, RNA, and certain amino acids. By binding to the DHFR active site, this compound blocks the production of tetrahydrofolate, leading to parasite death.[4]

Q2: How does resistance to this compound typically arise in long-term cultures?

A2: Spontaneous resistance to this compound in P. falciparum primarily arises from point mutations in the gene encoding the dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme.[5][6] These mutations alter the drug's binding site, reducing its efficacy. While spontaneous resistance to this compound has not been reported from exposure to the compound in the field, it can be selected for in vitro.[4]

Q3: Is it possible for parasites to develop resistance to this compound and pyrimethamine simultaneously?

A3: It is challenging for parasites to develop high-level resistance to both this compound and pyrimethamine concurrently. The mutations that confer resistance to pyrimethamine can sometimes increase sensitivity to this compound, and vice-versa.[5][6][7] This phenomenon of opposing selection pressures suggests that a combination of these two drugs could be effective in slowing the emergence of resistant strains.[5][7]

Q4: Can the source of this compound affect my experimental results?

A4: Yes, the source and chemical integrity of your this compound stock are critical. In some cases, commercial stocks of this compound have been found to be ineffective due to the presence of a regioisomer. This inactive isomer can form if the compound is exposed to basic conditions.[4][8][9] It is crucial to ensure the purity and correct isomeric form of this compound for reproducible experimental outcomes.

Q5: What is the role of human DHFR (hDHFR) in this compound resistance studies?

A5: The expression of human DHFR in P. falciparum is a common laboratory technique to confer resistance to this compound.[1][2][3][4] This is because this compound is highly selective for the parasite's DHFR and has a much lower affinity for the human version.[10] This system is widely used as a selectable marker in genetic modification experiments, allowing researchers to select for successfully transfected parasites.[4][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No parasite growth inhibition observed with this compound treatment. 1. Inactive this compound stock: The compound may have isomerized to an inactive form.[4][8][9] 2. Incorrect drug concentration: Errors in dilution or calculation. 3. Pre-existing resistant parasite line: The parasite line used may already harbor resistance mutations.1. Verify this compound activity: Test the drug on a known sensitive parasite line. Consider acquiring a new, validated stock of this compound. Stocks should ideally be the hydrochloride salt and protected from basic conditions.[8] 2. Recalculate and prepare fresh dilutions: Ensure accurate preparation of drug solutions. 3. Sequence the dhfr gene: Check for known resistance-conferring mutations.
Loss of this compound resistance in a previously resistant culture. 1. Removal of drug pressure: In the absence of this compound, parasites with resistance mutations may be outcompeted by more fit, sensitive parasites.1. Maintain continuous drug pressure: Keep a low concentration of this compound in the culture medium to maintain the resistant population.
Inconsistent IC50 values for this compound across experiments. 1. Variability in culture conditions: Differences in hematocrit, parasitemia, or media composition can affect drug efficacy.[12] 2. Assay duration: The length of drug exposure can influence the IC50 value.1. Standardize culture parameters: Maintain consistent hematocrit, initial parasitemia, and use the same batch of media and serum/serum-substitute for all experiments.[13] 2. Use a consistent assay protocol: Adhere to a standardized drug exposure time (e.g., 48 or 72 hours) for all IC50 determinations.
Failure to select for this compound-resistant parasites in vitro. 1. Inappropriate drug concentration: The concentration may be too high, killing all parasites, or too low, not providing enough selective pressure. 2. Insufficient parasite numbers: The starting population may be too small for a spontaneous mutation to occur.1. Optimize drug concentration: Start with a concentration around the IC50 of the sensitive parent line and gradually increase it in a stepwise manner.[11] 2. Increase initial parasite population: Use a larger culture volume or higher parasitemia to increase the probability of selecting for a resistant mutant.[11]

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive and Resistant P. falciparum Strains

Parasite Straindhfr MutationsThis compound IC50 (nM)Reference
NF54Wild-type (N51, C59, S108)Sub-nanomolar[4]
Dd2N51I, C59R, S108NSub-nanomolar[4]
Transfected with hDHFR-860[10]
Wild-type (in vitro)-0.1[10]

Table 2: Impact of DHFR Mutations on Antifolate Susceptibility

DHFR Mutation(s)Effect on Pyrimethamine ResistanceEffect on this compound SensitivityReference
Quadruple mutant (51, 59, 108, 164)High resistanceSensitive[5]
Reversion mutations (I51N, N108S, L164I) + D54NRegained sensitivityResistance[5]
Mutations conferring high pyrimethamine resistance in P. vivaxHigh resistanceExquisitely sensitive[7]

Experimental Protocols

Long-Term in vitro Culture of P. falciparum

This protocol is a generalized summary based on standard methods.[12][13][14][15][16]

Materials:

  • P. falciparum parasite culture

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and human serum or a serum substitute like Albumax II)

  • Culture flasks or petri dishes

  • Humidified incubator at 37°C

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂) or a candle jar

Procedure:

  • Maintain parasite cultures in sealed flasks or petri dishes at 37°C.

  • The culture should have a 2-5% hematocrit in complete culture medium.

  • Sub-culture the parasites every 2-3 days to maintain a parasitemia between 1-5%.

  • To sub-culture, remove a portion of the old culture, centrifuge to pellet the erythrocytes, aspirate the supernatant, and resuspend the pellet in fresh complete medium with fresh erythrocytes.

  • Monitor parasitemia by preparing thin blood smears, fixing with methanol, and staining with Giemsa stain.

  • For continuous culture, a microaerophilic environment is required, which can be achieved using a specialized gas mixture or a candle jar.[14][15][16]

In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This is a common method to determine the 50% inhibitory concentration (IC50) of an antimalarial drug.

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Complete culture medium

  • This compound stock solution and serial dilutions

  • 96-well microplates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well. Include drug-free control wells.

  • Incubate the plate for 72 hours under standard culture conditions.

  • After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

WR99210_Mechanism_of_Action cluster_folate_pathway Folate Biosynthesis Pathway cluster_drug_action Drug Intervention DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) DHPS->DHFR Dihydropteroate TS Thymidylate Synthase (TS) DHFR->TS Tetrahydrofolate DNA_precursors DNA/RNA Precursors TS->DNA_precursors This compound This compound This compound->DHFR Inhibition

Caption: Mechanism of action of this compound in the parasite folate pathway.

Resistance_Selection_Workflow start Start with sensitive P. falciparum culture continuous_culture Continuous in vitro culture start->continuous_culture drug_pressure Apply sub-lethal This compound pressure continuous_culture->drug_pressure monitor_growth Monitor for parasite recrudescence drug_pressure->monitor_growth monitor_growth->drug_pressure No growth increase_drug Stepwise increase in This compound concentration monitor_growth->increase_drug Growth observed increase_drug->monitor_growth isolate_resistant Isolate and clone resistant parasites increase_drug->isolate_resistant High resistance achieved characterize Characterize resistance: - IC50 determination - dhfr gene sequencing isolate_resistant->characterize end Resistant line established characterize->end

Caption: Workflow for in vitro selection of this compound resistant parasites.

Troubleshooting_Logic start Experiment shows no This compound efficacy q1 Is the this compound stock validated? start->q1 sol1 Test on a known sensitive line. Consider acquiring a new stock. q1->sol1 No q2 Are drug concentrations correct? q1->q2 Yes a1_yes Yes a1_no No end Problem Identified sol1->end sol2 Recalculate and prepare fresh dilutions. q2->sol2 No q3 Is the parasite line known to be sensitive? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Sequence the dhfr gene to check for resistance mutations. q3->sol3 No q3->end Yes, investigate other causes a3_yes Yes a3_no No sol3->end

Caption: Logic diagram for troubleshooting lack of this compound efficacy.

References

Effect of WR99210 degradation on experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimalarial compound WR99210. The information provided addresses common issues related to the degradation of this compound and its impact on experimental outcomes.

I. Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common problems encountered during experiments with this compound.

FAQs

Q1: My this compound solution is not showing the expected antiplasmodial activity. What could be the reason?

A1: The most common reason for loss of this compound activity is the degradation of the active compound into an inactive regioisomer.[1][2][3][4][5][6] This isomer has the same molecular weight as active this compound and is therefore indistinguishable by mass spectrometry alone.[1][2] Inactivity can also be caused by improper storage or handling, leading to degradation.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway is a chemical rearrangement known as regioisomerization, where the active this compound molecule converts to an inactive form.[1][3] This process is particularly accelerated under basic conditions and when the compound is not maintained as a hydrochloride salt.[1][4][6] One study reported no observation of degradation products of reduced size, polymerization, or redox changes, suggesting regioisomerization is the main concern.[1]

Q3: How can I check the quality and integrity of my this compound stock?

A3: You can assess the purity of your this compound stock using several analytical techniques that can distinguish between the active compound and its inactive isomer:

  • Thin-Layer Chromatography (TLC): The active and inactive forms have different retention factors (Rf).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The two isomers will have different retention times.

  • UV-Visible Spectroscopy: The absorbance spectra of the active and inactive isomers differ, particularly in the 230-240 nm range.[1][2][3]

Q4: What are the recommended storage and handling conditions for this compound?

A4: To minimize degradation, follow these guidelines:

  • Solid Form: Store this compound as a powder, preferably as the hydrochloride salt, at -20°C.[4]

  • Stock Solutions: Prepare stock solutions in dimethyl sulfoxide (DMSO) and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

  • Working Solutions: It is highly recommended to prepare fresh working solutions from your stock for each experiment, as this compound is unstable in aqueous solutions.[5]

Troubleshooting Common Experimental Issues

Observed Problem Potential Cause Recommended Action
Complete loss of antiplasmodial activity Significant degradation of this compound to its inactive regioisomer.1. Discard the current stock of this compound. 2. Obtain a new batch of this compound, preferably as the hydrochloride salt. 3. Perform quality control checks (TLC, RP-HPLC, or UV-Vis) on the new stock before use.
Inconsistent or reduced potency (higher IC50) Partial degradation of this compound. Improperly prepared or stored stock solutions.1. Prepare fresh working dilutions from a frozen stock aliquot for each experiment. 2. Avoid repeated freeze-thaw cycles of the main stock solution. 3. Verify the concentration of your stock solution.
Variability between experiments Inconsistent degradation of this compound in working solutions. Differences in batches of the compound.1. Standardize the preparation of working solutions and use them immediately. 2. Qualify each new batch of this compound with a standard quality control assay before use in critical experiments.

II. Experimental Protocols

This section provides detailed methodologies for the quality control of this compound.

Protocol 1: Thin-Layer Chromatography (TLC) for this compound Isomer Separation

Objective: To qualitatively assess the presence of the inactive regioisomer in a this compound sample.

Materials:

  • Silica gel TLC plates

  • TLC developing chamber

  • Solvent system: Chloroform:Diethyl ether:Methanol

  • This compound sample dissolved in a suitable solvent (e.g., Tetrahydrofuran:Methanol 2:1)

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing solvent system. The exact ratio may need optimization, but a starting point could be a mixture that provides good separation for similar compounds.

  • Pour the solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for at least 20 minutes.

  • On the silica gel plate, draw a faint pencil line about 1 cm from the bottom. Mark the spotting points.

  • Spot a small amount of your dissolved this compound sample onto the marked line.

  • Carefully place the TLC plate into the equilibrated chamber, ensuring the solvent level is below the spotting line. Close the lid.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Dry the plate thoroughly.

  • Visualize the spots under a UV lamp.

  • Calculate the Retention factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Expected Results:

  • Active this compound has a reported Rf of approximately 0.30.

  • The inactive regioisomer has a reported Rf of approximately 0.37.[1]

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To quantitatively assess the purity of a this compound sample and detect the presence of the inactive isomer.

Materials:

  • RP-HPLC system with a UV detector

  • C18 column

  • Mobile phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • This compound sample dissolved in the mobile phase.

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

  • Prepare a known concentration of your this compound sample in the mobile phase.

  • Inject the sample onto the column.

  • Run a gradient or isocratic method to elute the compounds. The specific gradient will need to be optimized for your system and column.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Analyze the chromatogram for peaks corresponding to the active and inactive isomers.

Expected Results:

  • The active this compound and its inactive regioisomer will have different retention times. One study reported retention times of 13.7 minutes for the active compound and 13.1 minutes for the inactive isomer under their specific conditions.[1]

Protocol 3: UV-Visible Spectroscopy

Objective: To quickly screen for the presence of the inactive regioisomer in a this compound sample.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solvent for dissolving this compound (e.g., Tetrahydrofuran:Methanol 2:1)

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up.

  • Dissolve the this compound sample in the chosen solvent.

  • Use the same solvent as a blank to zero the instrument.

  • Measure the absorbance spectrum of the this compound solution, typically from 200 to 400 nm.

  • Examine the resulting spectrum.

Expected Results:

  • The presence of the inactive isomer can be identified by differences in the absorbance spectrum, particularly a change in the plateau region between 230 nm and 240 nm and the shoulder between 250 nm and 260 nm.[1][2][3] A pure, active this compound sample will have a characteristic spectrum that can be compared against a sample suspected of degradation.

III. Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Impact of Degradation

This compound is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in Plasmodium species.[7][8][9] DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and ultimately DNA replication. By inhibiting DHFR, this compound blocks the parasite's ability to proliferate.

The degradation of this compound to its inactive regioisomer completely abrogates this inhibitory activity. The inactive isomer does not bind effectively to the DHFR active site, and therefore, the folate pathway remains functional, leading to experimental failure.[1][4][6]

WR99210_Pathway cluster_folate Folate Biosynthesis Pathway cluster_drug Drug Action DHF Dihydrofolate (DHF) DHFR Plasmodium DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Replication & Parasite Proliferation Nucleotides->DNA DHFR->THF Product WR99210_active Active this compound WR99210_active->DHFR Inhibition Degradation Degradation (e.g., basic pH) WR99210_active->Degradation WR99210_inactive Inactive Regioisomer WR99210_inactive->DHFR No Inhibition Degradation->WR99210_inactive

Caption: Mechanism of this compound action and the effect of its degradation.

Experimental Workflow for Quality Control of this compound

The following workflow is recommended for ensuring the quality of this compound used in experiments.

QC_Workflow start Receive/Prepare this compound Stock storage Store at -20°C in aliquots start->storage prepare_sample Prepare sample for analysis storage->prepare_sample analysis_choice Select QC Method prepare_sample->analysis_choice tlc TLC Analysis analysis_choice->tlc Quick Screen hplc RP-HPLC Analysis analysis_choice->hplc Quantitative uv_vis UV-Vis Spectroscopy analysis_choice->uv_vis Rapid Check decision Is the sample pure? tlc->decision hplc->decision uv_vis->decision use_in_experiment Proceed with Experiment decision->use_in_experiment Yes discard Discard Stock decision->discard No

Caption: Recommended workflow for the quality control of this compound stocks.

References

How to confirm the activity of a new batch of WR99210

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm the activity of a new batch of WR99210.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] It specifically targets the DHFR-thymidylate synthase (DHFR-TS) bifunctional enzyme in parasites such as Plasmodium falciparum, the causative agent of malaria.[1][3] By binding to the DHFR active site, this compound blocks the production of tetrahydrofolate, a crucial component in the synthesis of nucleic acids and amino acids, thereby inhibiting parasite growth.[1] Notably, this compound interacts only weakly with human DHFR, making it a selective agent.[1][4]

Q2: Why is it crucial to confirm the activity of a new batch of this compound?

A2: It is essential to confirm the activity of a new batch of this compound due to the potential presence of an inactive regioisomer.[1][3] This inactive form can arise from structural rearrangement of the active compound, particularly under basic conditions.[3] Different commercial stocks of this compound have shown significant variations in efficacy, with some being ineffective even at high concentrations.[1][3] Therefore, verifying the biological activity of each new batch is a critical quality control step to ensure experimental success.

Q3: What are the expected IC50 values for active this compound?

A3: The 50% inhibitory concentration (IC50) of this compound against Plasmodium falciparum is in the low nanomolar to picomolar range.[2][5] For instance, against Toxoplasma gondii tachyzoites, it is highly effective at concentrations between 0-100 nM.[2] In contrast, the inactive regioisomer shows no significant activity even at micromolar concentrations.[3]

Troubleshooting Guide

Issue: A new batch of this compound does not show the expected anti-parasitic activity.

This guide will help you troubleshoot potential reasons for the inactivity of your new this compound batch.

start Start Troubleshooting check_isomer Potential Issue: Inactive Regioisomer start->check_isomer check_storage Potential Issue: Improper Storage start->check_storage check_protocol Potential Issue: Experimental Protocol start->check_protocol solution_isomer Solution: Perform analytical chemistry tests (TLC, HPLC, UV-Vis, NMR) check_isomer->solution_isomer solution_storage Solution: Review storage conditions (protect from basic pH) check_storage->solution_storage solution_protocol Solution: Verify parasite strain sensitivity and assay conditions check_protocol->solution_protocol end Problem Resolved solution_isomer->end solution_storage->end solution_protocol->end

Caption: Troubleshooting workflow for inactive this compound.

1. Potential Issue: Presence of the Inactive Regioisomer

  • Explanation: Your batch may contain a significant amount of the inactive regioisomer of this compound.[1][3]

  • Solution:

    • Analytical Chemistry: If you have access to analytical chemistry facilities, consider performing Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), UV-visible spectroscopy, or Nuclear Magnetic Resonance (NMR) to distinguish between the active compound and its inactive isomer.[3]

    • Biological Assay: Perform a dose-response in vitro assay as detailed in the experimental protocol below to determine the IC50 value of your new batch and compare it to a previously validated active batch.

2. Potential Issue: Improper Storage and Handling

  • Explanation: this compound can undergo rearrangement to its inactive form, especially under basic conditions.[3] Improper storage or handling of stock solutions could contribute to its inactivation.

  • Solution:

    • Review Storage Conditions: Ensure that this compound is stored as recommended by the manufacturer, typically as a hydrochloride salt, and protected from basic pH.[3]

    • Fresh Stock Preparation: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly.

3. Potential Issue: Experimental Protocol

  • Explanation: Issues with the experimental setup can be mistaken for compound inactivity.

  • Solution:

    • Parasite Strain: Confirm that the parasite strain you are using is sensitive to this compound. Some strains may have mutations in the dhfr gene that confer resistance.

    • Assay Conditions: Review your assay protocol, including parasite density, incubation time, and the method used to assess parasite growth.

    • Positive Control: Include a positive control (a previously validated batch of this compound or another known DHFR inhibitor like pyrimethamine) in your experiment to ensure the assay is working correctly.

Signaling Pathway of this compound Action

cluster_synthesis Essential Precursors This compound This compound DHFR_TS Parasite DHFR-TS This compound->DHFR_TS inhibits THF Tetrahydrofolate (THF) DHF Dihydrofolate (DHF) DHF->THF catalyzed by DHFR-TS Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Amino_Acids Amino Acid Synthesis THF->Amino_Acids Growth_Inhibition Parasite Growth Inhibition

Caption: Mechanism of this compound action in parasites.

Experimental Protocol: In Vitro Activity Assay Against P. falciparum

This protocol describes a standard method to determine the IC50 of this compound against P. falciparum using a SYBR Green I-based fluorescence assay.

start Start prepare_drug Prepare this compound Serial Dilutions start->prepare_drug prepare_parasites Prepare P. falciparum Culture start->prepare_parasites add_drug Add this compound Dilutions to Wells prepare_drug->add_drug plate_parasites Plate Parasites in 96-well Plate prepare_parasites->plate_parasites plate_parasites->add_drug incubate Incubate for 72h add_drug->incubate lyse_cells Lyse Cells and Add SYBR Green I incubate->lyse_cells read_fluorescence Read Fluorescence lyse_cells->read_fluorescence analyze_data Calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for this compound activity assay.

Materials:

  • New batch of this compound

  • Validated active batch of this compound (positive control)

  • DMSO (for stock solution)

  • P. falciparum culture (e.g., 3D7 strain)

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, hypoxanthine, and gentamicin)

  • Human erythrocytes

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Methodology:

  • Drug Preparation:

    • Prepare a 10 mM stock solution of the new this compound batch and the positive control in DMSO.

    • Perform serial dilutions in complete culture medium to achieve final concentrations ranging from picomolar to micromolar.

  • Parasite Culture Preparation:

    • Synchronize the P. falciparum culture to the ring stage.

    • Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Assay Setup:

    • Add 100 µL of the parasite culture to each well of a 96-well plate.

    • Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated parasites (negative control) and uninfected erythrocytes (background control).

  • Incubation:

    • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Fluorescence Measurement:

    • After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a 1:5000 dilution of the commercial stock) to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the negative control (100% growth).

    • Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary

CompoundTarget OrganismIC50Reference
This compoundP. falciparum<0.075 nM[2]
This compoundT. gondiiEffective at 0-100 nM[2]
Inactive RegioisomerP. falciparumIneffective at µM concentrations[3]

References

WR99210 precipitation in culture media and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of WR99210 in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent antimalarial compound that acts as a selective inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme.[1][2] This enzyme is a crucial component of the folate biosynthesis pathway, which is essential for the synthesis of precursors required for DNA replication and cell proliferation. By inhibiting DHFR, this compound disrupts the parasite's ability to multiply.

Q2: Why is my this compound precipitating in my culture medium?

Precipitation of this compound in aqueous culture media is a common issue primarily due to its low aqueous solubility. Several factors can contribute to this problem:

  • Physicochemical Properties: this compound is a hydrophobic molecule with limited solubility in water-based solutions.

  • Solvent Shock: The most common solvent for this compound is dimethyl sulfoxide (DMSO). When a concentrated DMSO stock solution is rapidly diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" and form a precipitate.

  • High Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.

  • pH of the Medium: The pH of the culture medium can influence the stability of this compound. Basic conditions (pH > 8) have been shown to promote the conversion of active this compound to an inactive regioisomer, which may also have different solubility characteristics.[2][3]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[2] Stock solutions should be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2] It is also advisable to protect the stock solutions from light.

Q4: What is the difference between this compound and its inactive regioisomer?

Under certain conditions, particularly when not supplied as a hydrochloride (HCl) salt or when exposed to basic pH, this compound can undergo a structural rearrangement to form an inactive regioisomer.[2][3] This isomer has the same molecular formula but a different arrangement of atoms, which results in a significant loss of its inhibitory activity against the parasite's DHFR enzyme.[2] This inactivity can be mistaken for a loss of potency due to precipitation.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound to the culture medium. Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium.1. Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing.2. Prepare an intermediate dilution of the stock solution in culture medium before adding it to the final culture volume.3. Ensure the final DMSO concentration in the culture is as low as possible (ideally ≤ 0.1%).
High Final Concentration: The desired concentration of this compound exceeds its solubility limit in the medium.1. Perform a dose-response experiment to determine the maximum soluble concentration of this compound that still achieves the desired biological effect.2. Consult literature for typical effective concentrations of this compound for your specific application (e.g., for P. falciparum selection, concentrations are often in the low nanomolar range).[4]
The culture medium becomes cloudy or a precipitate forms over time during incubation. Compound Instability: this compound may be unstable under the culture conditions (e.g., pH changes due to cell metabolism).1. Ensure you are using the hydrochloride salt form of this compound, which is more stable.[2]2. Use a culture medium buffered with HEPES to maintain a stable pH.3. Prepare fresh working solutions of this compound for each experiment.
Interaction with Media Components: Components in the serum or the basal medium may interact with this compound, reducing its solubility.1. If possible, test the solubility of this compound in a simpler buffered solution (e.g., PBS) to see if media components are contributing to the issue.2. Consider using a different basal medium formulation if the problem persists.
Loss of this compound activity without visible precipitation. Isomerization: Conversion of active this compound to its inactive regioisomer.1. Verify that you are using the hydrochloride (HCl) salt of this compound.[2]2. Avoid exposing this compound solutions to basic conditions (pH > 8).[3]3. Store stock solutions properly at -20°C and prepare fresh working solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound hydrochloride (HCl) salt powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber or foil-wrapped microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound HCl powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Working Solution for P. falciparum Culture

This protocol provides a step-by-step guide for diluting the this compound stock solution into the culture medium to minimize precipitation. This example is for achieving a final concentration of 2.5 nM.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete RPMI 1640 medium (or other appropriate culture medium), pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Intermediate Dilution:

    • Prepare a 20 µM intermediate stock solution by diluting the 10 mM stock 1:500 in complete culture medium. For example, add 1 µL of the 10 mM stock to 499 µL of pre-warmed medium. Mix thoroughly by gentle inversion.

  • Final Working Solution:

    • Add the required volume of the 20 µM intermediate stock to your final culture volume to achieve the desired 2.5 nM concentration. For example, to prepare 10 mL of culture medium with 2.5 nM this compound, add 1.25 µL of the 20 µM intermediate stock.

    • Add the intermediate solution dropwise to the final volume of pre-warmed culture medium while gently swirling.

  • Sterile Filtration (Optional but Recommended):

    • After adding the this compound, sterile-filter the final medium using a 0.22 µm filter. This can help remove any micro-precipitates that may have formed.[2]

Visualizations

Signaling Pathway

DHFR_Pathway Folate Biosynthesis Pathway and this compound Inhibition cluster_parasite Plasmodium falciparum GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Multiple Steps DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_precursors DNA Precursors (dUMP -> dTMP) THF->DNA_precursors DNA_precursors->THF Regeneration DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) This compound This compound This compound->DHFR Inhibition

Caption: Folate pathway inhibition by this compound in P. falciparum.

Experimental Workflow

WR99210_Workflow Workflow for Preparing this compound Working Solution start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock store_stock Aliquot and Store Stock at -20°C prep_stock->store_stock intermediate_dilution Prepare Intermediate Dilution (e.g., 20 µM) in Pre-warmed Medium store_stock->intermediate_dilution final_dilution Add Intermediate Dilution Dropwise to Final Culture Volume with Swirling intermediate_dilution->final_dilution sterile_filter Sterile Filter Final Medium (Optional) final_dilution->sterile_filter use_in_culture Use in Cell Culture sterile_filter->use_in_culture

Caption: Recommended workflow for preparing this compound working solutions.

References

Impact of serum components on WR99210 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum and media components on the efficacy of the antimalarial compound WR99210 in Plasmodium falciparum in vitro cultures.

Frequently Asked Questions (FAQs)

Q1: Why is the IC₅₀ value for my this compound experiment much higher than expected?

There are two primary reasons for unexpectedly high IC₅₀ values with this compound: issues with the drug compound itself and antagonists present in the culture medium.

  • Compound Inactivity: A known issue with some commercial batches of this compound is the presence of an inactive regioisomer.[1][2] This inactive form can result in a 900- to 23,000-fold increase in the apparent IC₅₀ value.[1] It is critical to ensure the chemical integrity of your drug stock, especially if it was not supplied as a hydrochloride salt or has been exposed to basic conditions which can promote rearrangement.[2]

  • Antagonism by Media Components: Standard culture media, such as RPMI 1640, are often supplemented with human serum or serum substitutes. These supplements contain components of the folate pathway, such as folic acid (FA), folinic acid (FNA), and p-aminobenzoic acid (pABA), which can interfere with the action of this compound.[3][4][5]

Q2: How exactly do serum components interfere with this compound?

This compound is a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme.[1] This enzyme is a critical step in the parasite's de novo folate biosynthesis pathway, which is required to produce tetrahydrofolate, an essential cofactor for DNA synthesis.[4][6]

Plasmodium parasites, however, can also acquire folate precursors from the host environment via a "salvage pathway".[5] If components like folic acid, folinic acid, or pABA are present in the culture medium, the parasite can bypass the DHFR step that this compound blocks, thus reducing the drug's efficacy.[3][4]

Q3: Is this compound activity always reversed by folic or folinic acid?

Not always. The degree of antagonism depends on the parasite strain and the high affinity of this compound for the parasite's DHFR enzyme.[3][7] Studies have shown that for some drug-sensitive Kenyan strains of P. falciparum, the activity of this compound is not significantly antagonized by folates.[3][7] However, for some Southeast Asian strains, its action is partially antagonized.[3] In general, this compound is considered much more refractory to this antagonism compared to other antifolates like pyrimethamine.[8]

Q4: What is the recommended culture medium for this compound sensitivity assays?

To obtain the most accurate and reproducible IC₅₀ values for this compound and other antifolates, it is highly recommended to use a culture medium that is free of folic acid and p-aminobenzoic acid (pABA).[4] Commercially available RPMI 1640 medium without folic acid can be purchased and should be used as the base for your complete culture medium.[9][10]

Q5: Can I use Albumax® instead of human serum?

Yes, Albumax® is a common serum substitute for P. falciparum culture. However, be aware that the composition of Albumax® differs from human serum, and using it can also lead to different IC₅₀ values compared to serum-supplemented media. For consistency, it is crucial to use the same medium composition (including the serum or serum substitute) for all experiments you intend to compare.

Troubleshooting Guides

Guide 1: Investigating High this compound IC₅₀ Values

If you are observing poor efficacy or unexpectedly high IC₅₀ values for this compound, follow this logical troubleshooting workflow.

G start High this compound IC50 Observed check_drug Step 1: Verify Drug Stock - Source from reliable vendor? - Stored correctly? - Test against a sensitive control strain. start->check_drug is_drug_ok Is drug stock active and potent? check_drug->is_drug_ok check_media Step 2: Check Culture Medium - Using standard RPMI 1640? - Does it contain Folic Acid / pABA? - What serum/supplement is used? is_drug_ok->check_media Yes replace_drug Action: Acquire new, validated This compound stock. Consider hydrochloride salt form. is_drug_ok->replace_drug No / Unsure is_media_ok Is medium optimized for antifolate testing? check_media->is_media_ok change_media Action: Switch to Folic Acid-free and pABA-free RPMI 1640. is_media_ok->change_media No other_issues Problem Persists: Consider other issues (e.g., parasite resistance, assay technique). is_media_ok->other_issues Yes rerun_exp Re-run Experiment replace_drug->rerun_exp change_media->rerun_exp

Caption: Troubleshooting flowchart for high this compound IC50.

Data Presentation

Table 1: Impact of Folic Acid (FA) and Folinic Acid (FNA) on Antifolate IC₅₀

This table summarizes the effect of folate supplementation on the in vitro activity of this compound compared to Pyrimethamine against different P. falciparum strains. Data is adapted from Kinyanjui et al.[3][7]

DrugP. falciparum StrainMedium ConditionIC₅₀ (nmol/L)Fold Change in IC₅₀Antagonism
This compound V1/S (SE Asian)Control0.07--
+ 10⁻⁵ M Folic Acid0.202.9Partial
+ 10⁻⁵ M Folinic Acid0.233.3Partial
This compound M24 (Kenyan)Control0.10--
+ 10⁻⁵ M Folic Acid0.101.0None
+ 10⁻⁵ M Folinic Acid0.121.2None
Pyrimethamine M24 (Kenyan)Control1.5--
+ 10⁻⁵ M Folic Acid18.012.0Strong
+ 10⁻⁵ M Folinic Acid>1000>667Complete
Table 2: Effect of Compound Integrity on this compound Efficacy

This table shows the dramatic difference in IC₅₀ values between an active stock of this compound and an inactive stock containing a regioisomer. Data is from Lane et al.[1]

This compound StockP. falciparum StrainIC₅₀ (nM)95% Confidence Interval (nM)
Active (JP) NF54 (sensitive)0.0560.029 - 0.103
Dd2 (resistant)0.620.580 - 0.671
Inactive (SA) NF54 (sensitive)1,2501,010 - 1,570
Dd2 (resistant)547525 - 571

Visualizations of Pathways & Workflows

P. falciparum Folate Biosynthesis and Salvage Pathways

This diagram illustrates the parasite's folate metabolic pathway, highlighting the target of this compound and the points where external serum components can interfere.

G cluster_denovo De Novo Biosynthesis Pathway (Parasite) cluster_salvage Salvage Pathway (from Host) GTP GTP DHPS DHPS GTP->DHPS Multiple Steps DHF Dihydrofolate (DHF) DHPS->DHF DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA DNA Synthesis Amino Acid Met. THF->DNA pABA_ext p-Aminobenzoic Acid (pABA) pABA_ext->DHPS FA_ext Folic / Folinic Acid FA_ext->DHF Salvage WR This compound WR->DHFR Inhibits

Caption: P. falciparum folate pathway and this compound target.

Experimental Workflow for Media Comparison

This diagram outlines the recommended experimental procedure to test the impact of media components on this compound efficacy.

G cluster_media Media Preparation start Start: Prepare P. falciparum Synchronized Ring-Stage Culture media_A Medium A: Complete RPMI 1640 (contains Folic Acid, pABA) start->media_A media_B Medium B: Folic Acid / pABA-free RPMI + Serum/Albumax start->media_B prep_plates Prepare 96-well plates with serial dilutions of this compound in both Medium A and Medium B media_A->prep_plates media_B->prep_plates add_parasites Add synchronized parasite culture to plates prep_plates->add_parasites incubate Incubate for 72 hours under standard conditions add_parasites->incubate measure Measure parasite growth (e.g., SYBR Green I assay) incubate->measure analyze Analyze data and calculate IC50 for each condition measure->analyze end Compare IC50 values analyze->end

Caption: Workflow for comparing media effects on this compound IC50.

Experimental Protocols

Protocol: In Vitro Drug Sensitivity Assay for this compound using Folate-Free Medium

This protocol describes a method to assess the IC₅₀ of this compound, controlling for the antagonistic effects of folic acid and pABA.

1. Materials and Reagents:

  • P. falciparum culture (e.g., NF54 or Dd2 strain), synchronized to the ring stage.

  • Human erythrocytes (O+).

  • Medium A (Control): Standard RPMI 1640 with L-glutamine and HEPES, supplemented with 10% human serum or 0.5% Albumax®.

  • Medium B (Test): RPMI 1640 without Folic Acid and without pABA, supplemented with L-glutamine, HEPES, and 10% human serum or 0.5% Albumax®.

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Sterile, 96-well flat-bottom culture plates.

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with SYBR Green I dye added at 1:10,000.

2. Procedure:

  • Drug Plate Preparation:

    • Perform a serial dilution of the this compound stock solution in both Medium A and Medium B to create a range of concentrations (e.g., from 100 nM down to <0.01 nM).

    • Add 100 µL of each drug dilution to duplicate wells in a 96-well plate.

    • Include drug-free control wells (containing only Medium A or Medium B) and uninfected erythrocyte control wells.

  • Parasite Preparation:

    • Prepare a parasite suspension at 2% hematocrit and 0.5% parasitemia (ring stage) in both Medium A and Medium B.

  • Inoculation:

    • Add 100 µL of the parasite suspension to the corresponding wells of the drug plates (parasites in Medium A go into wells with drug diluted in Medium A, etc.). The final volume will be 200 µL with 1% hematocrit and 0.25% parasitemia.

  • Incubation:

    • Place the plates in a modular incubation chamber.

    • Gas the chamber with a mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • Incubate at 37°C for 72 hours.

  • Growth Measurement (SYBR Green I Assay):

    • After incubation, freeze the plates at -80°C for at least 2 hours to lyse the cells.

    • Thaw the plates completely.

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate for 1-2 hours at room temperature in the dark.

    • Read fluorescence on a plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence from uninfected erythrocyte controls.

    • Normalize the data to the drug-free parasite control wells (100% growth).

    • Plot the percentage of parasite growth against the log of the this compound concentration and determine the IC₅₀ value using a non-linear regression model (e.g., log(inhibitor) vs. response).

    • Compare the IC₅₀ value obtained in Medium A versus Medium B. A lower IC₅₀ value is expected in Medium B.

References

Validation & Comparative

A Comparative Guide to WR99210 and Pyrimethamine for Plasmodium Transfection Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Overview of WR99210 and Pyrimethamine Selection Systems

Both this compound and pyrimethamine are inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of Plasmodium. Inhibition of DHFR disrupts the production of tetrahydrofolate, a precursor required for the synthesis of nucleotides and some amino acids, ultimately leading to parasite death. Transfection systems utilizing these drugs rely on the introduction of a gene that confers resistance to the respective inhibitor.

This compound is a triazine-based antifolate that is a potent inhibitor of the Plasmodium DHFR-thymidylate synthase (DHFR-TS) bifunctional enzyme.[1][2] The selectable marker typically used to confer resistance to this compound is the human dihydrofolate reductase (hDHFR) gene.[3][4] hDHFR is significantly less sensitive to this compound than the parasite's native enzyme, allowing for the selective growth of transfected parasites.[2][4]

Pyrimethamine is a diaminopyrimidine that also targets the DHFR enzyme of the parasite.[1][5] Resistance to pyrimethamine is conferred by introducing a mutated version of the DHFR gene, often from Toxoplasma gondii (TgDHFR-TS) or a mutated Plasmodium berghei DHFR-TS (PbDHFR-TS).[3][6] These mutated enzymes have a lower binding affinity for pyrimethamine, thus permitting the survival of transformed parasites.

Performance Comparison

While direct comparative studies on transfection efficiency are scarce, the literature indicates that both selection systems are highly effective for generating transgenic Plasmodium. The choice between this compound and pyrimethamine often depends on the specific experimental design, such as the need for sequential genetic modifications or the practicalities of in vivo selection.

FeatureThis compound SelectionPyrimethamine Selection
Selection Agent This compoundPyrimethamine
Selectable Marker Human Dihydrofolate Reductase (hDHFR)Mutated T. gondii DHFR-TS or P. berghei DHFR-TS
Mechanism of Resistance Expression of a drug-insensitive orthologous enzymeExpression of a mutated target enzyme with reduced drug affinity
Typical Transfection Efficiency Reported efficiencies for P. berghei are in the range of 10⁻³ to 10⁻⁴.[6][7]Reported efficiencies for P. berghei are in the range of 10⁻³ to 10⁻⁴.[6][7]
Cross-Resistance hDHFR also confers a low level of resistance to pyrimethamine.[6]No cross-resistance to this compound. In fact, some pyrimethamine-resistant mutants are hypersensitive to this compound.[1][5]
Use in Sequential Transfections Can be used as a second selectable marker after a pyrimethamine-based selection.[6]Can be used as the initial selectable marker.
In Vivo Selection Requires intraperitoneal or intravenous administration.Can be conveniently administered to rodents in their drinking water.[6]
Selection Specificity Generally provides a "cleaner" selection as wild-type parasites are highly sensitive.Spontaneous resistance mutations in the parasite's DHFR gene can sometimes arise.
Drug Stability and Purity Commercial preparations of this compound have been reported to contain inactive isomers, which can affect selection efficacy.[2]Generally stable and widely available.

Signaling Pathways and Mechanisms of Action

Both this compound and pyrimethamine act on the folate biosynthesis pathway, which is essential for parasite survival. The diagram below illustrates their point of intervention.

cluster_folate_pathway Folate Biosynthesis Pathway in Plasmodium cluster_inhibitors Drug Inhibition Dihydrofolate Dihydrofolate DHFR_TS DHFR-TS Dihydrofolate->DHFR_TS Substrate Tetrahydrofolate Tetrahydrofolate Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotide_Synthesis DHFR_TS->Tetrahydrofolate Product This compound This compound This compound->DHFR_TS Pyrimethamine Pyrimethamine Pyrimethamine->DHFR_TS cluster_workflow Plasmodium Transfection and Selection Workflow Start Start Prepare_Parasites Prepare Synchronized Schizont-Stage Parasites Start->Prepare_Parasites Prepare_Plasmid Prepare Transfection Plasmid DNA Start->Prepare_Plasmid Transfection Transfect Parasites (e.g., Electroporation) Prepare_Parasites->Transfection Prepare_Plasmid->Transfection Culture_Infect Culture Parasites or Infect Host Animal Transfection->Culture_Infect Drug_Selection Apply Drug Selection Culture_Infect->Drug_Selection WR99210_Selection Add this compound Drug_Selection->WR99210_Selection hDHFR marker Pyrimethamine_Selection Add Pyrimethamine Drug_Selection->Pyrimethamine_Selection mutant DHFR marker Monitor_Growth Monitor for Drug-Resistant Parasites WR99210_Selection->Monitor_Growth Pyrimethamine_Selection->Monitor_Growth Expand_Culture Expand Resistant Parasite Culture Monitor_Growth->Expand_Culture Genotype_Analysis Genotypic Analysis of Transfectants Expand_Culture->Genotype_Analysis End End Genotype_Analysis->End

References

Validating WR99210 efficacy in pyrimethamine-resistant parasite lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Mechanism

The emergence and spread of pyrimethamine-resistant malaria parasites have significantly compromised the efficacy of this once-potent antifolate drug. This has spurred the development of novel inhibitors of the parasite's dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. Among the most promising is WR99210, a triazine inhibitor that has demonstrated remarkable efficacy against pyrimethamine-resistant strains of Plasmodium falciparum and Plasmodium vivax. This guide provides a comparative analysis of this compound and pyrimethamine, supported by experimental data, to validate the efficacy of this compound in overcoming resistance.

Efficacy Against Pyrimethamine-Resistant Parasites: A Quantitative Comparison

In vitro studies have consistently shown that this compound is highly effective against parasite lines that are resistant to pyrimethamine. The primary mechanism of pyrimethamine resistance involves point mutations in the dhfr gene, with the S108N mutation being a key driver of high-level resistance in P. falciparum.

The data presented in Table 1 summarizes the 50% inhibitory concentrations (IC50) of pyrimethamine and this compound against different P. falciparum strains, showcasing the potency of this compound against both pyrimethamine-sensitive and resistant parasites.

Parasite StrainKey dhfr MutationsPyrimethamine IC50 (nM)This compound IC50 (nM)Fold Change in Resistance (Pyrimethamine)Fold Change in Sensitivity (this compound)
NF54Wild-type (N51, C59, S108)~0.50.056--
Dd2N51I, C59R, S108N>25000.62>500011-fold increase
Quadruple MutantN51I, C59R, S108N, I164LHighly ResistantSensitiveHigh-

Table 1: Comparative in vitro efficacy of pyrimethamine and this compound against pyrimethamine-sensitive and -resistant P. falciparum strains. Data compiled from multiple studies demonstrates that while pyrimethamine loses its efficacy against mutant strains, this compound retains potent activity.[1][2] Interestingly, some mutations that confer high-level resistance to pyrimethamine have been shown to render the parasite enzyme more sensitive to this compound.[3][4]

The Molecular Basis of this compound's Efficacy

The key to this compound's success against resistant parasites lies in its distinct binding interaction with the DHFR enzyme. Pyrimethamine resistance mutations, such as S108N in P. falciparum and the equivalent S117N in P. vivax, cause steric hindrance that prevents pyrimethamine from effectively binding to the enzyme's active site.[1][5]

In contrast, this compound possesses a flexible side chain that allows it to adopt a conformation that avoids this steric clash.[1] This structural advantage enables this compound to potently inhibit both wild-type and mutant DHFR enzymes, effectively circumventing the primary mechanism of pyrimethamine resistance. This phenomenon of opposing selective pressures suggests that the combination of pyrimethamine and this compound could slow the development of resistance to both drugs.[3][4]

cluster_pathway Folate Biosynthesis Pathway cluster_inhibition DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DHFR_WT Wild-type DHFR DHFR_mut Mutant DHFR (Pyrimethamine-Resistant) DNA DNA Synthesis THF->DNA Pyr Pyrimethamine Pyr->DHFR_WT Inhibits WR This compound WR->DHFR_WT Inhibits WR->DHFR_mut Inhibits start Start: Synchronized Ring-Stage Parasite Culture drug_prep Prepare Serial Drug Dilutions in 96-well Plate start->drug_prep add_parasites Add Parasitized RBCs to each well drug_prep->add_parasites incubate1 Incubate for 24 hours add_parasites->incubate1 add_hypoxanthine Add [³H]-hypoxanthine incubate1->add_hypoxanthine incubate2 Incubate for another 24 hours add_hypoxanthine->incubate2 harvest Harvest Cells and Measure Radioactivity incubate2->harvest analyze Calculate IC50 Values harvest->analyze end End: Determine Drug Efficacy analyze->end

References

A Researcher's Guide to Selectable Markers in Malaria Research: Moving Beyond WR99210

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the antifolate drug WR99210, in conjunction with the human dihydrofolate reductase (hDHFR) gene, has been the cornerstone of selectable marker systems in Plasmodium falciparum research. This system offers a robust selection for transgenic parasites.[1][2] However, the reliance on a single marker system can limit the complexity of genetic manipulations, such as sequential gene editing or the introduction of multiple transgenes. This guide provides a comprehensive comparison of viable alternative selectable markers, offering researchers the data and protocols needed to expand their molecular toolkit for malaria research.

This guide will delve into the mechanisms, performance, and experimental considerations for four key alternatives: Blasticidin S deaminase (BSD), Neomycin phosphotransferase II (NEO), Puromycin-N-acetyltransferase (PAC), and Yeast Dihydroorotate Dehydrogenase (yDHODH).

Performance Comparison of Selectable Markers

The choice of a selectable marker depends on various factors, including selection efficiency, the time required to obtain resistant parasites, and the potential for off-target effects. The following table summarizes key quantitative data for this compound and its alternatives.

Selectable Marker SystemDrugSelection ConcentrationIC50 (Wild-Type Parasites)Fold Increase in ResistanceTime to Obtain Resistant ParasitesReference
hDHFR This compound2.5 - 10 nM~0.1 - 1 nM>1000-fold3 - 4 weeks[3][4][5]
BSD Blasticidin S2 - 5 µg/mL0.15 - 0.45 µg/mL~10-fold (low copy)~3 - 4 weeks[6][7][8]
NEO G418 (Geneticin)200 - 500 µg/mL150 - 380 µg/mL~3 to 5-fold~4 weeks[4][6][7][8]
PAC Puromycin0.5 - 2 µg/mL~20 ng/mL~3-fold (IC50), ~7-fold (IC90)~3 - 4 weeks[9]
yDHODH Atovaquone5 - 20 nMVaries by strainHigh~4 - 5 weeks[10][11]
yDHODH DHODH Inhibitors (e.g., DSM1)Varies by inhibitorVaries by inhibitorHighShorter than atovaquone[10][11]

Mechanisms of Action and Resistance

Understanding the underlying molecular mechanisms of both the selective agent and the resistance gene is crucial for experimental design and troubleshooting.

This compound and hDHFR

This compound is a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme, a critical component of the folate biosynthesis pathway essential for DNA synthesis.[2][12] The human DHFR (hDHFR) enzyme is significantly less sensitive to this compound. Transfecting parasites with a plasmid expressing hDHFR allows them to bypass the inhibitory effect of the drug and survive.[5][13][14]

cluster_parasite Plasmodium falciparum cluster_transfectant Transfected Parasite This compound This compound PfDHFR PfDHFR This compound->PfDHFR inhibits Folate_synthesis Folate Synthesis PfDHFR->Folate_synthesis DNA_synthesis DNA Synthesis Folate_synthesis->DNA_synthesis Parasite_death Parasite Death hDHFR hDHFR (transgene) Folate_synthesis2 Folate Synthesis hDHFR->Folate_synthesis2 DNA_synthesis2 DNA Synthesis Folate_synthesis2->DNA_synthesis2 Parasite_survival Parasite Survival WR99210_2 This compound WR99210_2->hDHFR no inhibition cluster_parasite Plasmodium falciparum cluster_transfectant Transfected Parasite Blasticidin_S Blasticidin S Ribosome Ribosome Blasticidin_S->Ribosome inhibits Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis Parasite_death Parasite Death BSD BSD (transgene) Inactive_Blasticidin Inactive Blasticidin S BSD->Inactive_Blasticidin Ribosome2 Ribosome Protein_synthesis2 Protein Synthesis Ribosome2->Protein_synthesis2 Parasite_survival Parasite Survival Blasticidin_S_2 Blasticidin S Blasticidin_S_2->BSD deaminates cluster_parasite Plasmodium falciparum cluster_transfectant Transfected Parasite G418 G418 Ribosome Ribosome G418->Ribosome inhibits Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis Parasite_death Parasite Death NEO NEO (transgene) Inactive_G418 Inactive G418 NEO->Inactive_G418 Ribosome2 Ribosome Protein_synthesis2 Protein Synthesis Ribosome2->Protein_synthesis2 Parasite_survival Parasite Survival G418_2 G418 G418_2->NEO phosphorylates cluster_parasite Plasmodium falciparum cluster_transfectant Transfected Parasite Puromycin Puromycin Ribosome Ribosome Puromycin->Ribosome causes Protein_synthesis Premature Termination Ribosome->Protein_synthesis Parasite_death Parasite Death PAC PAC (transgene) Inactive_Puromycin Inactive Puromycin PAC->Inactive_Puromycin Ribosome2 Ribosome Protein_synthesis2 Normal Translation Ribosome2->Protein_synthesis2 Parasite_survival Parasite Survival Puromycin_2 Puromycin Puromycin_2->PAC acetylates cluster_parasite Plasmodium falciparum cluster_transfectant Transfected Parasite Atovaquone Atovaquone Cyt_bc1 Cytochrome bc1 Complex Atovaquone->Cyt_bc1 inhibits Ubiquinone Ubiquinone Regeneration Cyt_bc1->Ubiquinone PfDHODH PfDHODH Ubiquinone->PfDHODH cofactor for Pyrimidine_synthesis Pyrimidine Synthesis PfDHODH->Pyrimidine_synthesis Parasite_death Parasite Death yDHODH yDHODH (transgene) Pyrimidine_synthesis2 Pyrimidine Synthesis yDHODH->Pyrimidine_synthesis2 ubiquinone- independent Parasite_survival Parasite Survival start Start: Prepare Parasite Culture (synchronized late-stage schizonts) transfection Transfection: Electroporate parasites with plasmid DNA start->transfection recovery Post-transfection Recovery: Culture for 24-48 hours without drug pressure transfection->recovery selection Drug Selection: Add appropriate selective agent to the culture medium recovery->selection monitoring Monitoring: Monitor for parasite regrowth by microscopy (Giemsa staining) selection->monitoring monitoring->monitoring No parasites maintenance Maintenance of Resistant Parasites: Culture under continuous drug pressure monitoring->maintenance Parasites reappear end End: Population of Transfected Parasites maintenance->end

References

Kinetic Analysis of WR99210 Binding to Wild-Type and Mutant Dihydrofolate Reductase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic binding of the antimalarial drug candidate WR99210 to wild-type and various mutant forms of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and a key target for antifolate drugs. Understanding the kinetic interactions between this compound and different DHFR variants is crucial for elucidating mechanisms of drug resistance and for the rational design of new, more potent inhibitors.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound to different Plasmodium falciparum DHFR (PfDHFR) variants has been characterized primarily through the determination of inhibition constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀). These parameters provide a quantitative measure of the drug's potency against the wild-type enzyme and mutants that have emerged under drug pressure.

A significant body of research has focused on mutations in the P. falciparum dhfr gene, particularly at codons 51, 59, 108, and 164, which are associated with clinical resistance to antifolate drugs like pyrimethamine. The data presented below, collated from key studies, highlights the robust activity of this compound against both wild-type and pyrimethamine-resistant strains, showcasing its potential to overcome existing resistance mechanisms.[1]

PfDHFR VariantMutationsKᵢ for this compound (nM)IC₅₀ for this compound (µM)
Wild-Type (WT)---
Quadruple Mutant (QM)N51I, C59R, S108N, I164L--
WR resistant AI51N, C59R, N108S , L164I, D54N--
WR resistant 1N51I, C59R, N108S , I164L7.26 ± 1.252.0 ± 3.7
WR resistant 2I51N , C59R, N108S , I164L17.6 ± 1.7-
WR resistant 3N51I, C59R, N108T , I164L15.5 ± 3.25.95 ± 1.6
Pyrimethamine resistant 1N51I, C59R, S108N, I164L, D187A1.24 ± 0.16.5 ± 1.2
Pyrimethamine resistant 2N51I, C59R, S108N, I164L, K96N0.85 ± 0.217.2 ± 1.0
Pyrimethamine resistant 3N51I, C59R, S108N, I164L, I150V, N182I, N201D1.07 ± 0.4211.26 ± 1.17

Note: The table presents a selection of data from published studies. The absence of a value indicates that it was not reported in the cited source. The Kᵢ and IC₅₀ values for the wild-type and quadruple mutant against which these variants were compared can be found in the source literature.

Interestingly, studies have shown that mutations conferring high-level resistance to pyrimethamine can render the P. vivax DHFR enzyme more sensitive to this compound, suggesting opposing selective pressures between the two drugs.[2]

Experimental Protocols

The generation of quantitative kinetic data relies on a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments involved in the kinetic analysis of this compound binding to DHFR.

Site-Directed Mutagenesis of dhfr

To study the effect of specific amino acid substitutions on drug binding, site-directed mutagenesis is employed to introduce desired mutations into the dhfr gene. A common method is the QuikChange™ PCR-based mutagenesis.

Protocol:

  • Primer Design: Design forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 10 ng of plasmid DNA (template with wild-type dhfr)

      • 125 ng of each primer

      • 1 µL of dNTP mix (10 mM each)

      • 5 µL of 10x reaction buffer

      • 1 µL of PfuTurbo DNA polymerase (2.5 U/µL)

      • ddH₂O to 50 µL

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 30 seconds

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, non-mutated plasmid DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and verify the presence of the desired mutation by DNA sequencing.

Recombinant DHFR Expression and Purification

Wild-type and mutant DHFR enzymes are typically expressed in E. coli and purified for in vitro kinetic assays.

Protocol:

  • Transformation: Transform the plasmid containing the desired dhfr gene into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth:

    • Inoculate a starter culture of 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction of Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvesting and Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification: Purify the DHFR enzyme from the soluble fraction of the lysate using affinity chromatography. For His-tagged proteins, a nickel-NTA resin is commonly used. For untagged DHFR, methotrexate-agarose affinity chromatography can be employed.

    • Load the clarified lysate onto the equilibrated affinity column.

    • Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

    • Elute the DHFR enzyme using an elution buffer containing a competing ligand (e.g., imidazole for His-tagged proteins or a high concentration of folate for methotrexate affinity).

  • Purity Assessment: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the purest fractions and dialyze against a storage buffer.

DHFR Kinetic Assay (Spectrophotometric)

The enzymatic activity of DHFR is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺. Inhibition assays are performed in the presence of varying concentrations of the inhibitor (this compound) to determine its effect on the enzyme's activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • Assay buffer (e.g., 50 mM TES buffer, pH 7.0)

    • 7.5 mM DTT

    • 1 mg/mL BSA

    • 100 µM NADPH

    • 100 µM dihydrofolate (DHF)

    • Purified DHFR enzyme (a concentration that gives a linear reaction rate)

    • Varying concentrations of this compound (or a solvent control)

  • Assay Procedure:

    • Pre-incubate the enzyme with the inhibitor and NADPH in the assay buffer for a defined period.

    • Initiate the reaction by adding the substrate, DHF.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance versus time plot.

    • Plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces the enzyme activity by 50%).

    • To determine the inhibition constant (Kᵢ), perform the assay at multiple substrate and inhibitor concentrations and fit the data to an appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or mixed-type) using non-linear regression analysis.

Visualizing the Experimental Workflow and Binding Relationship

To better illustrate the processes and concepts described, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_Gene_Modification Gene Modification cluster_Protein_Production Protein Production cluster_Kinetic_Analysis Kinetic Analysis Site-Directed Mutagenesis Site-Directed Mutagenesis Mutant dhfr Plasmid Mutant dhfr Plasmid Site-Directed Mutagenesis->Mutant dhfr Plasmid Wild-Type dhfr Plasmid Wild-Type dhfr Plasmid Wild-Type dhfr Plasmid->Site-Directed Mutagenesis Expression in E. coli Expression in E. coli Mutant dhfr Plasmid->Expression in E. coli Purification Purification Expression in E. coli->Purification Purified Mutant DHFR Purified Mutant DHFR Purification->Purified Mutant DHFR Spectrophotometric Assay Spectrophotometric Assay Purified Mutant DHFR->Spectrophotometric Assay Kinetic Data (Ki, IC50) Kinetic Data (Ki, IC50) Spectrophotometric Assay->Kinetic Data (Ki, IC50) This compound This compound This compound->Spectrophotometric Assay

Caption: Experimental workflow for kinetic analysis.

Binding_Relationship DHFR DHFR DHFR-WR99210 Complex DHFR-WR99210 Complex DHFR->DHFR-WR99210 Complex kon (Association) This compound This compound This compound->DHFR-WR99210 Complex DHFR-WR99210 Complex->DHFR koff (Dissociation)

References

Navigating the Landscape of Antimalarial Combinations: A Guide to the Synergistic and Antagonistic Effects of WR99210

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the global fight against malaria, the strategic combination of antimalarial agents is paramount to enhancing efficacy and combating the emergence of drug resistance. This guide provides a comprehensive comparison of the in vitro interactions between the dihydrofolate reductase (DHFR) inhibitor, WR99210, and other key antimalarial drugs. By presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms, this document serves as a critical resource for researchers engaged in the discovery and development of novel antimalarial therapies.

Synergistic and Antagonistic Interactions of this compound: A Quantitative Overview

The efficacy of a combination therapy is determined by the nature of the interaction between its constituent drugs. These interactions are typically classified as synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects). The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify these interactions in vitro. An FIC index of ≤ 0.5 typically indicates synergy, an index between 0.5 and 4.0 suggests an additive effect or indifference, and an index of > 4.0 signifies antagonism.

This compound and Dihydropteroate Synthase (DHPS) Inhibitors

This compound exhibits a well-established synergistic relationship with inhibitors of dihydropteroate synthase (DHPS), such as dapsone. This synergy arises from the sequential blockade of two key enzymes in the folate biosynthesis pathway of the Plasmodium parasite.

Table 1: In Vitro Interaction of this compound with Dapsone against Plasmodium falciparum

Drug CombinationP. falciparum StrainInteractionMean FIC Index (ΣFIC)Reference
This compound + DapsoneK39 (pyrimethamine-resistant)Synergistic< 1.0

Note: While synergy is confirmed, specific mean FIC index values from the primary literature were not available in a aggregated format.

This compound and Artemisinin Derivatives

Artemisinin and its derivatives are the cornerstone of modern antimalarial combination therapies. However, data on the specific in vitro interactions between this compound and this class of drugs are limited in the public domain. One study investigating the interaction between dihydroartemisinin (DHA) and fosmidomycin, another antimalarial, found a trend towards antagonism. This highlights the importance of empirical testing for each drug combination, as interactions can be unpredictable.

Table 2: In Vitro Interaction of this compound with Artemisinin Derivatives against Plasmodium falciparum

Drug CombinationP. falciparum StrainInteractionMean FIC Index (ΣFIC)Reference
This compound + DihydroartemisininData Not AvailableNot AssessedNot AssessedN/A

Further research is required to quantitatively assess the interaction between this compound and artemisinin derivatives.

This compound and Chloroquine

Chloroquine, a 4-aminoquinoline, has a long history in malaria treatment, although its efficacy is now severely limited by widespread resistance. Understanding its interaction with other antimalarials remains important. Some studies have shown that the interaction between different drug classes can be complex, with some combinations exhibiting antagonism.

Table 3: In Vitro Interaction of this compound with Chloroquine against Plasmodium falciparum

Drug CombinationP. falciparum StrainInteractionMean FIC Index (ΣFIC)Reference
This compound + ChloroquineData Not AvailableNot AssessedNot AssessedN/A

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms behind these drug interactions and the methodologies used to study them, the following diagrams provide a visual representation.

Folate_Biosynthesis_Pathway Folate Biosynthesis Pathway and Drug Targets PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate (DHP) DHF Dihydrofolate (DHF) DHP->DHF Multiple Steps DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHPS->DHP DHFR->THF Dapsone Dapsone Dapsone->DHPS This compound This compound This compound->DHFR Experimental_Workflow In Vitro Antimalarial Synergy Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture P. falciparum Culture Plate 96-well Plate with Parasites and Drugs Culture->Plate DrugA Drug A (this compound) Stock Solution SerialDilution Serial Dilutions of Single Drugs & Combinations DrugA->SerialDilution DrugB Drug B (Partner Drug) Stock Solution DrugB->SerialDilution SerialDilution->Plate Incubation Incubation (48-72h) Plate->Incubation Measurement Measure Parasite Growth ([3H]-hypoxanthine uptake) Incubation->Measurement IC50 Calculate IC50 Values Measurement->IC50 FIC Calculate FIC Index IC50->FIC Isobologram Generate Isobologram FIC->Isobologram

Evaluating the Target Specificity of WR99210 in Plasmodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the antimalarial compound WR99210, focusing on its target specificity and potential off-target effects within Plasmodium. While this compound is a potent inhibitor of Plasmodium falciparum growth, evidence strongly indicates a high degree of specificity for its primary target, dihydrofolate reductase (DHFR), with minimal off-target activity within the parasite. This analysis extends to a comparison with other DHFR inhibitors, namely pyrimethamine and the clinical candidate P218, to provide a broader context for drug development professionals.

Executive Summary

This compound is a dihydrotriazine antifolate that exhibits potent activity against P. falciparum, including strains resistant to other antifolates like pyrimethamine.[1][2] Its primary and only significant mechanism of action within the parasite is the inhibition of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, a critical component of the folate biosynthesis pathway essential for DNA synthesis.[1][3][4][5] Studies have shown that transgenic parasites expressing human DHFR (hDHFR) exhibit a dramatic 4,000-fold increase in resistance to this compound, strongly suggesting the absence of a significant secondary target within the parasite.[3][4] While direct off-target effects in Plasmodium are not supported by current data, the compound's development for clinical use was halted due to poor oral bioavailability and gastrointestinal toxicity observed in preclinical trials in primates.[6] This guide will delve into the quantitative measures of this compound's selectivity, compare it with alternative DHFR inhibitors, and provide detailed experimental protocols for assessing drug specificity.

Data Presentation: Quantitative Comparison of DHFR Inhibitors

The following tables summarize the key quantitative data for this compound and its comparators.

Table 1: In Vitro Efficacy Against P. falciparum

CompoundTargetP. falciparum StrainIC50 (nM)Citation(s)
This compound PfDHFR-TSDrug-sensitive (e.g., 3D7, NF54)<0.1 - 1.1[1]
Pyrimethamine-resistant (e.g., Dd2, V1/S)0.8 - 3.2[7]
Pyrimethamine PfDHFR-TSDrug-sensitive~1.5[7]
Pyrimethamine-resistant (quadruple mutant)>5000[7]
P218 PfDHFR-TSDrug-sensitiveSub-nanomolar[2]
Pyrimethamine-resistant (quadruple mutant)Sub-nanomolar[2]

Table 2: Selectivity Profile: Plasmodium vs. Human DHFR

CompoundPfDHFR-TS Ki (nM)Human DHFR Ki (nM)Selectivity Index (hDHFR Ki / PfDHFR-TS Ki)Citation(s)
This compound 1.112~11[1]
Pyrimethamine ----
P218 Sub-nanomolarSignificantly weaker bindingHigh[2]

Table 3: Cytotoxicity Against Human Cells

CompoundHuman Cell LineIC50 (nM)Citation(s)
This compound Fibroblast HT10806300[1]
Pyrimethamine VariousDose-dependent toxicity, including blood disorders[8][9]
P218 -Favorable safety profile in preclinical and clinical studies[10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay is a gold standard for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum blood stages.

a. Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • [3H]-hypoxanthine

  • Cell harvester and scintillation counter

b. Protocol:

  • Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

  • Add synchronized ring-stage parasite culture (typically 1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 24 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.

  • Freeze the plates to lyse the erythrocytes.

  • Thaw the plates and harvest the contents onto glass-fiber filter mats using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration.

Recombinant DHFR Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of DHFR.

a. Materials:

  • Recombinant P. falciparum DHFR-TS and human DHFR

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF) as the substrate

  • NADPH as a cofactor

  • Test compounds dissolved in DMSO

  • Spectrophotometer

b. Protocol:

  • In a 96-well UV-transparent plate, add the assay buffer, recombinant DHFR enzyme, and the test compound at various concentrations.

  • Incubate the mixture for a pre-determined time at room temperature.

  • Initiate the reaction by adding DHF and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocities and determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.

Human Cell Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the viability of human cell lines.

a. Materials:

  • Human cell line (e.g., HepG2, HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

b. Protocol:

  • Seed the human cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the drug concentration.

Mandatory Visualization

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Folate_Pathway_and_DHFR_Inhibition cluster_plasmodium Plasmodium Parasite GTP GTP DHF Dihydrofolate (DHF) GTP->DHF Multiple Steps THF Tetrahydrofolate (THF) DHF->THF DHFR-TS DNA_precursors DNA Precursors THF->DNA_precursors This compound This compound This compound->DHF Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHF Inhibits P218 P218 P218->DHF Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_enzyme Enzymatic Assays cluster_cytotoxicity Cytotoxicity Assays P_falciparum_culture P. falciparum Culture Hypoxanthine_Assay [3H]-Hypoxanthine Incorporation Assay P_falciparum_culture->Hypoxanthine_Assay Drug_Dilutions Serial Drug Dilutions Drug_Dilutions->Hypoxanthine_Assay IC50_determination IC50 Determination Hypoxanthine_Assay->IC50_determination Recombinant_PfDHFR Recombinant PfDHFR Enzyme_Inhibition_Assay DHFR Inhibition Assay Recombinant_PfDHFR->Enzyme_Inhibition_Assay Recombinant_hDHFR Recombinant hDHFR Recombinant_hDHFR->Enzyme_Inhibition_Assay Ki_determination Ki and Selectivity Index Determination Enzyme_Inhibition_Assay->Ki_determination Human_cells Human Cell Lines MTT_Assay MTT Assay Human_cells->MTT_Assay CC50_determination CC50 Determination MTT_Assay->CC50_determination Drug_Dilutions_cyto Serial Drug Dilutions Drug_Dilutions_cyto->MTT_Assay

References

A Comparative Guide to Selectable Markers in Non-Plasmodium Protozoa: Validating WR99210 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate genetic marker is a critical step in the genetic manipulation of protozoan parasites. This guide provides a comprehensive comparison of the dihydrofolate reductase (DHFR) inhibitor WR99210 as a selectable marker in Toxoplasma gondii, and evaluates its potential, alongside established alternatives, in Leishmania species and Trypanosoma cruzi.

The validation of this compound as a selectable marker is most established in organisms expressing the human dihydrofolate reductase (hDHFR) gene, which confers resistance to this potent inhibitor. While widely used in Plasmodium research, its application in other protozoa is less documented. This guide synthesizes available experimental data to provide a comparative overview of this compound and other commonly used selectable markers in three key non-Plasmodium protozoan genera.

This compound and Pyrimethamine in Toxoplasma gondii

Toxoplasma gondii, an opportunistic pathogen, is susceptible to antifolates that target its endogenous dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme. This susceptibility allows for the use of DHFR inhibitors as selective agents.

This compound exhibits potent activity against T. gondii tachyzoites, with a reported 50% inhibitory concentration (IC50) of approximately 50 nM.[1] While this demonstrates its efficacy in killing wild-type parasites, its primary use as a selectable marker relies on the introduction of a resistant version of DHFR, typically hDHFR. Although the hDHFR-WR99210 system is a powerful tool for genetic modification in parasites, specific protocols detailing this compound concentration for selecting transgenic T. gondii are not as commonly reported as those for the related antifolate, pyrimethamine.

Pyrimethamine is a widely used selectable marker for T. gondii, targeting the parasite's native DHFR-TS. Mutations in the T. gondii DHFR-TS gene can confer resistance to pyrimethamine, and these mutated versions are often used as selectable markers. Selection of stably resistant parasites can be achieved using pyrimethamine at a concentration of 0.8 μM to 1 μM.

Comparative Analysis of Selectable Markers

The following tables provide a quantitative comparison of this compound (where applicable) and other commonly used selectable markers for Toxoplasma gondii, Leishmania spp., and Trypanosoma cruzi.

Table 1: Selectable Markers for Toxoplasma gondii

Selectable Marker SystemSelection AgentTypical ConcentrationTransfection EfficiencyKey Considerations
Endogenous DHFR-TS Pyrimethamine1 µMVariable, depends on construct and methodSelection for mutated, resistant parasite DHFR-TS.
hDHFR This compoundNot widely reported for selection; IC50 for wild-type is ~50 nM[1]Not specifiedhDHFR confers resistance; potent against wild-type parasites.
Chloramphenicol Acetyltransferase (CAT) Chloramphenicol40 µMStable transformants obtainedUseful alternative to antifolate-based selection.[2]
Hypoxanthine-Xanthine-Guanine Phosphoribosyltransferase (HXGPRT) Mycophenolic Acid (positive) / 6-Thioxanthine (negative)50 µg/mL (MPA)Stable transformants obtainedAllows for both positive and negative selection.[3]
Nourseothricin Acetyltransferase (NAT1) NourseothricinNot specifiedStable clones selectedConfers resistance to the aminoglycoside antibiotic nourseothricin.[4]

Table 2: Selectable Markers for Leishmania spp.

Selectable Marker GeneSelection AgentTypical ConcentrationTransfection Efficiency (relative to NEO)Key Considerations
Neomycin Phosphotransferase (NEO) G418 (Geneticin)10-50 µg/mL100% (baseline)Commonly used, provides good selection efficiency.
Hygromycin Phosphotransferase (HYG) Hygromycin B20-100 µg/mLComparable to NEOFunctionally independent from NEO, allowing for sequential transformations.[5]
Puromycin N-acetyl-transferase (PAC) Puromycin10-30 µg/mLComparable to NEOAnother independent marker for multiple genetic modifications.[5]
Phleomycin Resistance (BLE) Phleomycin5-10 µg/mL~3% of NEOLower efficiency may be due to the non-enzymatic resistance mechanism.[5]

Table 3: Selectable Markers for Trypanosoma cruzi

Selectable Marker GeneSelection AgentIC50 (epimastigotes)Typical Selection ConcentrationTransfection EfficiencyKey Considerations
Neomycin Phosphotransferase (NEO) G418 (Geneticin)31-50 µg/mL[6]100-500 µg/mL[6]Up to 200 transformants/µg DNA (episomal)[7]High concentrations required for selection compared to other organisms.
Hygromycin Phosphotransferase (HYG) Hygromycin B22-41 µg/mL[6]600 µg/mL[8]VariableUsed for generating gene knockouts.
Blasticidin S Deaminase (BSD) Blasticidin S0.32-1.6 µg/mL[6]Not specifiedRecommended for T. cruzi STIB980 transfectants.[6]Lower IC50 suggests it may be a more potent selection agent.
Puromycin N-acetyl-transferase (PAC) Puromycin0.56-1.3 µg/mL[6]Not specifiedRecommended for T. cruzi STIB980 transfectants.[6]Similar to Blasticidin S, shows high potency.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and procedures involved, the following diagrams illustrate the folate biosynthesis pathway targeted by this compound and a general workflow for generating transgenic protozoa using a selectable marker.

Folate_Pathway Folate Biosynthesis Pathway and DHFR Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Precursors Thymidylate, Purines, Amino Acids THF->Precursors Essential for synthesis DHFR->THF Product This compound This compound This compound->DHFR Inhibits Transfection_Workflow General Experimental Workflow for Selectable Marker-Based Transfection cluster_prep Preparation cluster_transfection Transfection cluster_selection Selection & Verification Plasmid Construct Preparation (Gene of Interest + Selectable Marker) Transfection Introduction of DNA (e.g., Electroporation) Plasmid->Transfection Parasites Parasite Culture Parasites->Transfection Selection Drug Selection Transfection->Selection Cloning Isolation of Resistant Clones Selection->Cloning Verification Molecular Verification (PCR, Southern Blot, etc.) Cloning->Verification

References

Safety Operating Guide

Proper Disposal of WR99210: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling WR99210 must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, responsible chemical management dictates a cautious and informed approach to its disposal.[1] This guide provides essential information and a procedural framework for the safe disposal of this compound.

Key Safety and Handling Information

Before disposal, it is crucial to be aware of the handling precautions for this compound. Although not classified as hazardous, the SDS recommends avoiding inhalation, and contact with skin and eyes, and preventing dust formation.[1] In case of exposure, standard first aid measures should be followed.[1]

Table 1: this compound Safety and Handling Data

ParameterInformationSource
Hazard Classification Not a hazardous substance or mixtureMedchemExpress SDS[1]
CAS Number 47326-86-3MedchemExpress SDS[1]
Molecular Formula C14H18Cl3N5O2MedchemExpress SDS[1]
Molecular Weight 394.68MedchemExpress SDS[1]
Handling Precautions Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation.MedchemExpress SDS[1]
First Aid: Eye Contact Remove contact lenses, flush with large amounts of water, and seek medical attention.MedchemExpress SDS[1]
First Aid: Skin Contact Rinse skin with plenty of water, remove contaminated clothing, and consult a physician.MedchemExpress SDS[1]
First Aid: Inhalation Move to fresh air. If breathing is difficult, provide CPR and seek medical attention.MedchemExpress SDS[1]
First Aid: Ingestion Wash out mouth with water, do not induce vomiting, and call a physician.MedchemExpress SDS[1]
Stability Unstable in solutions; freshly prepared solutions are recommended. Stocks should be monitored for the presence of a regioisomer, especially under basic conditions.MedchemExpress.com, Antimicrobial Agents and Chemotherapy

Disposal Procedures

The disposal of any laboratory chemical, including those not classified as hazardous, must be conducted in accordance with institutional policies and local regulations. The following workflow provides a general guideline for determining the appropriate disposal route for this compound.

DisposalWorkflow start Start: this compound Waste for Disposal consult_ehs Consult Institutional Environmental Health & Safety (EHS) Guidelines and Local Regulations start->consult_ehs is_non_hazardous Is this compound considered non-hazardous by your institution? consult_ehs->is_non_hazardous Review regulations small_quantity Is the quantity small (as defined by EHS)? is_non_hazardous->small_quantity Yes hazardous_waste Treat as Hazardous Chemical Waste. Follow institutional procedures for hazardous waste disposal. is_non_hazardous->hazardous_waste No solid_waste Dispose of as solid, non-hazardous laboratory waste. Place in a sealed, labeled container. small_quantity->solid_waste Solid liquid_waste Can it be disposed of down the drain per EHS guidelines? small_quantity->liquid_waste Aqueous Solution end End solid_waste->end Disposal Complete drain_disposal Flush with copious amounts of water. liquid_waste->drain_disposal Yes ehs_approval Obtain specific disposal instructions from EHS. liquid_waste->ehs_approval No drain_disposal->end Disposal Complete hazardous_waste->end Disposal Complete ehs_approval->end Disposal Complete

Caption: Disposal decision workflow for this compound.

Experimental Protocols for Waste Characterization (if required)

In some instances, particularly for waste streams containing this compound mixed with other chemicals, your institution's EHS department may require further characterization. The following are general protocols that could be adapted.

Protocol 1: pH Testing of Aqueous Waste Solutions

  • Objective: To determine the pH of an aqueous solution containing this compound to ensure it meets the criteria for drain disposal (typically between 5.5 and 9.0).

  • Materials: pH meter or pH indicator strips, calibration buffers (if using a meter), beaker, personal protective equipment (PPE).

  • Procedure:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Pour a representative sample of the waste solution into a clean beaker.

    • Immerse the pH probe or dip the indicator strip into the solution.

    • Record the pH reading.

    • If the pH is outside the acceptable range for drain disposal, neutralize the solution under controlled conditions as per your laboratory's standard operating procedures.

Protocol 2: Visual Inspection for Solid Waste

  • Objective: To ensure solid this compound waste is not mixed with any hazardous materials.

  • Procedure:

    • Visually inspect the solid waste to confirm it only contains this compound and compatible, non-hazardous materials.

    • Ensure there are no free liquids.

    • If other chemicals are present, the mixture must be treated as hazardous waste until proven otherwise.

Logical Relationship of Disposal Options

The appropriate disposal method for this compound is contingent on its form (solid or liquid), the quantity, and, most importantly, institutional and local regulations.

DisposalOptions This compound This compound Waste solid Solid Form This compound->solid liquid Aqueous Solution This compound->liquid non_hazardous_solid Non-Hazardous Solid Waste Landfill solid->non_hazardous_solid If permitted hazardous_waste_facility Hazardous Waste Facility solid->hazardous_waste_facility If required sanitary_sewer Sanitary Sewer (Drain Disposal) liquid->sanitary_sewer If permitted & pH neutral liquid->hazardous_waste_facility If required institutional_policy Institutional Policy & Local Regulations non_hazardous_solid->institutional_policy sanitary_sewer->institutional_policy hazardous_waste_facility->institutional_policy

Caption: Relationship between waste form and disposal routes for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety department for specific disposal procedures and comply with all local, state, and federal regulations.

References

Personal protective equipment for handling WR99210

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for WR99210

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound. Given the absence of specific occupational exposure limits for this compound, a precautionary approach is essential. Researchers, scientists, and drug development professionals should handle this compound as a potent pharmaceutical ingredient, employing a combination of engineering controls and personal protective equipment to minimize exposure.

Data Presentation: Quantitative Safety Information
ParameterRecommendationCitation
Occupational Exposure Limit (OEL) Data not available. Handle as a potent compound.
Permissible Exposure Limit (PEL) Data not available.
Primary Engineering Control Handle in a certified chemical fume hood or glove box.[1][2][3]
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Regular inspection and prompt replacement are necessary.[4]
Skin and Body Protection Lab coat or protective clothing to prevent skin contact.[4]
Respiratory Protection Recommended if there is a risk of generating dust or aerosols. A NIOSH-approved respirator or a Powered Air Purifying Respirator (PAPR) should be used.[1][5]

Experimental Protocols: Safe Handling and Disposal Procedures

The following procedural guidance is based on established protocols for managing potent pharmaceutical compounds and chemicals in a laboratory setting.

Personal Protective Equipment (PPE) Protocol

Objective: To outline the standard procedure for donning and doffing PPE to ensure user safety and prevent contamination.

Methodology:

  • Donning Sequence:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles or glasses. If a splash hazard exists, use a face shield in addition to goggles.

    • Put on chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.

    • If respiratory protection is required based on risk assessment, don the respirator or PAPR according to the manufacturer's instructions.

  • Doffing Sequence:

    • Remove gloves using a technique that avoids skin contact with the outer surface of the glove.

    • Remove the lab coat by turning it inside out and folding it away from the body.

    • Remove eye and face protection.

    • If used, remove the respirator last.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Protocol for this compound Waste

Objective: To ensure the safe and compliant disposal of this compound and contaminated materials.

Methodology:

  • Waste Segregation: All materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, paper towels), and cleaning materials from spills, must be segregated as hazardous chemical waste.[4]

  • Containerization: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be appropriate for the type of waste (solid or liquid).

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, awaiting pickup by certified hazardous waste disposal personnel.

  • Regulatory Compliance: All disposal procedures must adhere to local, regional, and national environmental regulations. Do not dispose of this compound down the drain or in regular trash.[4]

Mandatory Visualization: PPE Workflow for Handling this compound

The following diagram illustrates the logical workflow for the selection and use of Personal Protective Equipment when handling this compound.

PPE_Workflow_this compound cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase start Start: Handling this compound Required risk_assessment Conduct Risk Assessment (e.g., potential for dust/aerosol) start->risk_assessment ppe_core Core PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat risk_assessment->ppe_core respirator_check Aerosol/Dust Risk? ppe_core->respirator_check respirator Add NIOSH-Approved Respirator or PAPR respirator_check->respirator Yes ppe_full Full PPE Assembled respirator_check->ppe_full No respirator->ppe_full don_ppe Don PPE in Correct Sequence ppe_full->don_ppe handle_this compound Handle this compound in Fume Hood/Glove Box don_ppe->handle_this compound doff_ppe Doff PPE in Correct Sequence handle_this compound->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: PPE selection and operational workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.